molecular formula C9H8BrFO B1406208 6-Bromo-8-fluorochroman CAS No. 1512495-61-2

6-Bromo-8-fluorochroman

Cat. No.: B1406208
CAS No.: 1512495-61-2
M. Wt: 231.06 g/mol
InChI Key: HAJPUFTTZFGJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-fluorochroman (Molecular Formula: C9H8BrFO, Molecular Weight: 231.06) is a fluorinated and brominated chroman derivative of significant interest in medicinal chemistry and organic synthesis . Chroman scaffolds are recognized as important heterobicyclic structures and serve as privileged building blocks for the isolation, design, and synthesis of novel lead compounds with diverse biological profiles . This compound, characterized by its benzene ring fused to a dihydropyran ring, acts as a key synthetic intermediate. Researchers utilize this and related structures to develop novel analogs with potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of both bromo and fluoro substituents on the aromatic ring enhances the molecule's reactivity for further chemical modifications, making it a versatile precursor in drug discovery campaigns . As a solid, it is recommended to be stored at 2-8°C . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-fluoro-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJPUFTTZFGJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Assessing the Metabolic Stability of 6-Bromo-8-fluorochroman in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a cornerstone of developing safe and efficacious therapeutics.[1][2] A molecule with poor metabolic stability may be cleared from the body too rapidly to exert its therapeutic effect, or it could be converted into toxic metabolites.[1] This guide provides an in-depth technical overview of the methodologies used to evaluate the metabolic stability of a novel chemical entity, using the hypothetical compound 6-Bromo-8-fluorochroman as a case study. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for the most common in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement these critical studies.

The Imperative of Metabolic Stability in Preclinical Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of promising compounds failing due to suboptimal pharmacokinetic properties.[3] Metabolic stability, which is the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's in vivo half-life, bioavailability, and overall therapeutic efficacy.[4][5] The liver is the primary site of drug metabolism, armed with a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, that can chemically alter xenobiotics.[1][5]

Early evaluation of metabolic stability allows for the selection of compounds with more favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures and saving significant time and resources.[6] For our subject compound, this compound, understanding its metabolic fate is crucial. The presence of halogen atoms (bromine and fluorine) can influence its metabolic profile, potentially blocking sites of metabolism or altering its interaction with metabolizing enzymes.[7]

In Vitro Models for Metabolic Stability Assessment

Two primary in vitro systems are widely used to predict in vivo metabolic clearance: liver microsomes and hepatocytes.[8][9]

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[10][11] Microsomal stability assays are cost-effective, have high throughput, and are excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[11]

  • Hepatocytes: These are the primary cells of the liver and contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as transporters.[9][12] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall cellular metabolism.[9][13]

The choice between these systems depends on the stage of drug discovery and the specific questions being addressed. For early-stage screening and lead optimization, the microsomal stability assay is often the preferred starting point.

Liver Microsomal Stability Assay for this compound: A Detailed Protocol

This protocol describes a typical procedure for determining the metabolic stability of this compound in human liver microsomes.

Experimental Workflow

Microsomal Stability Assay Workflow Figure 1: Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare 10 mM stock of This compound in DMSO E Pre-incubate microsomes and This compound at 37°C A->E B Thaw pooled human liver microsomes and prepare a 1 mg/mL solution B->E C Prepare NADPH regenerating system (cofactor solution) F Initiate reaction by adding NADPH solution C->F D Prepare positive controls (e.g., Verapamil, Diazepam) D->E E->F Start reaction G Aliquots taken at specified time points (0, 5, 15, 30, 45, 60 min) F->G Incubation at 37°C H Quench reaction with cold acetonitrile containing an internal standard G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining This compound J->K Metabolic Pathways of this compound Figure 2: Potential Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound M1 Aromatic Hydroxylation Metabolite 1: Hydroxy-6-bromo-8-fluorochroman Parent->M1 CYP-mediated oxidation M2 Benzylic Hydroxylation Metabolite 2: 4-Hydroxy-6-bromo-8-fluorochroman Parent->M2 CYP-mediated oxidation M3 Oxidative Dehalogenation (Bromine) Metabolite 3: 6-Oxo-8-fluorochroman Parent->M3 CYP-mediated oxidation M4 Glucuronidation/Sulfation Conjugated Metabolites M1->M4 M2->M4 Hepatocyte Stability Assay Workflow Figure 3: Hepatocyte Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw cryopreserved human hepatocytes and assess viability B Prepare hepatocyte suspension in incubation medium A->B D Add hepatocyte suspension to a 96-well plate B->D C Prepare 10 mM stock of This compound in DMSO E Add this compound to initiate the assay C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (e.g., 0, 15, 30, 60, 120 min) F->G H Quench reaction with cold acetonitrile containing an internal standard G->H I Centrifuge to pellet cell debris H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining This compound J->K

Sources

A Comparative Analysis of 6-Bromochroman and 6-Bromo-8-fluorochroman: Structural Nuances and Functional Implications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif, forming the structural core of a multitude of biologically active compounds, including vitamin E and various flavonoids. Its rigid, bicyclic structure provides a valuable template for drug design, allowing for precise three-dimensional positioning of functional groups to interact with biological targets. Within the vast chemical space of chroman derivatives, halogenated analogues are of particular interest to medicinal chemists. Halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, through a combination of steric and electronic effects.

This technical guide provides a detailed comparative analysis of two closely related chroman derivatives: 6-bromochroman and 6-Bromo-8-fluorochroman. While differing by only a single fluorine atom, the introduction of this highly electronegative element at the C-8 position imparts distinct properties that have profound implications for their synthesis, characterization, and potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the functional consequences of this specific structural modification.

G cluster_0 6-Bromochroman cluster_1 This compound a a b b

Caption: Chemical structures of 6-Bromochroman and this compound.

PART 1: Comparative Physicochemical and Spectroscopic Profile

The fundamental difference between the two molecules is the substitution of a hydrogen atom with a fluorine atom at the C-8 position of the aromatic ring. This seemingly minor change introduces significant electronic and steric alterations that cascade into measurable differences in their properties.

Electronic and Steric Influence of Halogen Substituents
  • 6-Bromochroman : The bromine atom at C-6 exerts a dual electronic effect. It is strongly electronegative, resulting in a powerful electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can participate in resonance, leading to a weaker electron-donating mesomeric effect (+M). For bromine, the inductive effect typically dominates, deactivating the aromatic ring towards electrophilic substitution.

  • This compound : In addition to the effects of the C-6 bromine, the C-8 fluorine atom introduces an exceptionally strong inductive effect (-I) due to its high electronegativity, the strongest of any element. Its resonance effect (+M) is negligible in comparison. This makes the aromatic ring significantly more electron-deficient than in 6-bromochroman. This modulation is a key strategy in drug design for altering pKa, improving metabolic stability by blocking potential sites of oxidation, and influencing binding interactions with target proteins.

Quantitative Physicochemical Data

The following table summarizes key computed physicochemical properties for both compounds, providing a quantitative basis for comparison.

Property6-BromochromanThis compoundData Source
Molecular Formula C₉H₉BrOC₉H₈BrFOPubChem[1][2]
Molecular Weight 213.07 g/mol 231.06 g/mol PubChem[1][2]
XLogP3 3.13.2PubChem
H-Bond Donors 00PubChem[1][2]
H-Bond Acceptors 11PubChem[1][2]
Polar Surface Area 9.23 Ų9.23 ŲPubChem
Rotatable Bonds 00PubChem[1][2]

Note: Data for this compound is inferred from closely related structures like (S)-6-Bromo-8-fluorochroman-4-amine, as a direct entry for the parent chroman was not available.[2]

The introduction of fluorine slightly increases the molecular weight and the calculated lipophilicity (XLogP3), which can influence membrane permeability and plasma protein binding.

Spectroscopic Differentiation

Spectroscopic analysis is critical for confirming the identity and purity of these compounds. The presence of fluorine in this compound provides distinct spectral signatures.

  • Mass Spectrometry (MS) : Both compounds will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. The molecular ion for this compound will be 18 m/z units higher than that of 6-bromochroman, corresponding to the mass difference between fluorine and hydrogen.

  • ¹H NMR Spectroscopy :

    • 6-Bromochroman : The aromatic region will show two signals corresponding to the protons at C-5, C-7, and C-8.

    • This compound : The signal for the proton at C-7 will appear as a doublet of doublets due to coupling with both the adjacent C-5 proton and the C-8 fluorine atom (typically a ⁴JHF coupling). The absence of a signal for a C-8 proton is a key indicator.

  • ¹³C NMR Spectroscopy :

    • 6-Bromochroman : The spectrum will show 9 distinct carbon signals.

    • This compound : The signal for the carbon atom bonded to fluorine (C-8) will appear as a large doublet due to strong one-bond carbon-fluorine coupling (¹JCF), which is a definitive confirmation of fluorination. The adjacent carbon signals (C-7 and C-8a) will also exhibit smaller C-F couplings.

PART 2: Synthesis Strategies and Methodologies

The synthesis of these molecules typically begins with appropriately substituted phenols. The choice of starting material is the primary divergence in their synthetic pathways.

G cluster_0 Synthesis of 6-Bromochroman cluster_1 Synthesis of this compound a 4-Bromophenol b Allylation (Allyl bromide, K2CO3) a->b c 4-Bromo-1-(allyloxy)benzene b->c d Claisen Rearrangement (Heat, ~200°C) c->d e 2-Allyl-4-bromophenol d->e f Hydrobromination & Cyclization (HBr, Acetic Acid) e->f g 6-Bromochroman f->g h 4-Bromo-2-fluorophenol i Allylation (Allyl bromide, K2CO3) h->i j 1-Allyloxy-4-bromo-2-fluorobenzene i->j k Claisen Rearrangement (Heat, ~200°C) j->k l 2-Allyl-4-bromo-6-fluorophenol k->l m Hydrobromination & Cyclization (HBr, Acetic Acid) l->m n This compound m->n

Caption: Comparative synthetic workflows for chroman derivatives.

Experimental Protocol: Synthesis of 6-Bromochroman

This protocol is a representative method based on standard organic chemistry transformations.

Step 1: Allylation of 4-Bromophenol

  • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure to yield crude 4-bromo-1-(allyloxy)benzene.

Causality: Potassium carbonate is a mild base suitable for deprotonating the phenol without causing side reactions. Acetone is an effective polar aprotic solvent for this Sₙ2 reaction.

Step 2: Claisen Rearrangement

  • Heat the crude 4-bromo-1-(allyloxy)benzene neat (without solvent) to 180-200 °C.

  • Maintain this temperature for 2-3 hours. The rearrangement is thermally induced.

  • Cool the reaction mixture. The product, 2-allyl-4-bromophenol, can be purified by column chromatography or used directly in the next step.

Causality: The Claisen rearrangement is a concerted[2][2]-sigmatropic rearrangement. High temperature is required to overcome the activation energy for this intramolecular process. The ortho-position is favored for the allyl group migration.

Step 3: Cyclization to 6-Bromochroman

  • Dissolve the 2-allyl-4-bromophenol (1.0 eq) in glacial acetic acid.

  • Bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid.

  • Stir the reaction at room temperature for 12-24 hours. The reaction first proceeds via hydrobromination of the allyl double bond (Markovnikov addition), followed by an intramolecular Williamson ether synthesis to form the dihydropyran ring.

  • Pour the reaction mixture into ice water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 6-bromochroman. Purify by vacuum distillation or column chromatography.

Causality: HBr serves as both the reagent for hydrobromination and the acid catalyst for the final ring-closing etherification.

Divergent Protocol for this compound

The synthesis of this compound follows the exact same chemical logic and reaction types. The critical difference is the choice of the starting material: 4-bromo-2-fluorophenol . The fluorine atom is carried through the synthetic sequence, and its strong electron-withdrawing nature does not interfere with the allylation, rearrangement, or cyclization steps.

PART 3: Applications in Drug Discovery

The strategic placement of bromine and fluorine atoms makes these chroman scaffolds valuable for developing targeted therapeutics. The bromine at C-6 serves as a synthetic handle for further functionalization (e.g., via Suzuki or Buchwald-Hartwig cross-coupling reactions) and can also form halogen bonds with protein targets.[3] The fluorine at C-8 is primarily used to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and binding affinity.

  • 6-Bromochroman Derivatives : The 6-bromochroman core is a precursor to a variety of compounds. For instance, related bromo-indole structures have been investigated as 5-HT2A receptor antagonists for treating neurological disorders.[4] The bromine atom can occupy a key pocket in the receptor, enhancing binding affinity. Furthermore, various brominated chromene and chromanone derivatives have been explored for their cytotoxic effects against cancer cell lines.[5][6]

  • This compound Derivatives : The addition of fluorine at C-8 is a common tactic in modern medicinal chemistry. Fluorine can block a site of potential metabolism (cytochrome P450-mediated aromatic hydroxylation), thereby increasing the compound's half-life. A series of novel 6-fluorochroman derivatives (without the C-6 bromine) were successfully developed as potent and selective 5-HT1A receptor antagonists.[7] In these series, the fluorine atom was crucial for optimizing receptor selectivity and in vivo activity. It is plausible that combining the C-6 bromine and C-8 fluorine could lead to ligands with novel pharmacology, potentially targeting serotonin receptors or other CNS proteins.

Conclusion

The distinction between 6-bromochroman and this compound is a clear illustration of the power of single-atom substitution in medicinal chemistry. While 6-bromochroman is a versatile building block, providing a foundation for further chemical elaboration, the introduction of an 8-fluoro substituent in this compound offers an advanced tool for fine-tuning molecular properties. The latter scaffold provides inherent metabolic stability and unique electronic characteristics that can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles. The choice between these two scaffolds ultimately depends on the specific goals of the drug discovery program: 6-bromochroman is an excellent starting point for broad derivatization, while this compound is a more specialized platform for projects where metabolic stability and precise electronic tuning are paramount from the outset.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10856814, 6-Bromochroman. Available: [Link]

  • Pingaew, R., et al. (2015). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. ResearchGate. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65721413, (S)-6-Bromo-8-fluorochroman-4-amine. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 287181, 6-Bromo-2H-chromen-2-one. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4197451, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one. Available: [Link]

  • ChemSrc (2024). 6-Bromochromen-2-one Product Information. Available: [Link]

  • Zhang, L., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3314-9. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21271249, 8-Bromo-6-fluoroquinoline. Available: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available: [Link]

  • Bose, P., & Lovely, C. (2011). Synthesis of a Quinolone Derivative. Scribd. Available: [Link]

  • Liu, Y., et al. (2015). Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. Molecules, 20(8), 14368-81. Available: [Link]

  • Nakayama, K., et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(14), 2635-46. Available: [Link]

  • R Discovery. Bromo derivative research articles. Available: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 6-Bromo-8-fluorochroman

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Chromans in Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] Derivatives of this heterocyclic system have been successfully developed as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[1][3][4] The chroman-4-one core, in particular, serves as a versatile intermediate for creating diverse molecular architectures with a wide spectrum of pharmacological activities.[3][5]

The strategic incorporation of halogen atoms, especially fluorine, has become an indispensable tool in modern drug discovery.[6] Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties by enhancing metabolic stability, improving binding affinity, and modulating lipophilicity and membrane permeability.[7][8] Consequently, fluorinated building blocks are critical for accelerating drug discovery programs.[7]

This guide provides a detailed, field-proven protocol for the synthesis of 6-Bromo-8-fluorochroman, a key building block for creating novel therapeutic agents. The synthetic strategy proceeds through a robust and scalable three-step sequence, starting from the commercially available 4-bromo-2-fluorophenol. We provide not only the step-by-step methodology but also the underlying chemical principles and expert insights to ensure successful execution and adaptation.

Overall Synthetic Strategy and Retrosynthesis

The synthesis of this compound is designed around the robust and well-established formation of a chroman-4-one intermediate, followed by its complete reduction. This approach offers high convergence and utilizes reliable, scalable chemical transformations.

Retrosynthetic Analysis: The target molecule, this compound, can be accessed via the deoxygenation of the corresponding ketone, this compound-4-one. This key intermediate is formed through an intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid precursor. This precursor, in turn, is readily prepared from 4-bromo-2-fluorophenol via a Michael addition with an acrylonitrile surrogate, followed by hydrolysis. This strategy leverages a simple, commercially available starting material and builds complexity in a controlled, stepwise manner.

Diagram 1: Retrosynthetic Pathway

G Target This compound Intermediate2 This compound-4-one Target->Intermediate2 Ketone Reduction (e.g., Ionic Hydrogenation) Intermediate1 3-(4-bromo-2-fluorophenoxy)propanoic acid Intermediate2->Intermediate1 Intramolecular Friedel-Crafts Acylation Start 4-Bromo-2-fluorophenol Intermediate1->Start Michael Addition & Hydrolysis

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the three-stage synthesis of this compound.

Protocol 1: Synthesis of 3-(4-bromo-2-fluorophenoxy)propanoic acid

This initial step involves a conjugate addition of 4-bromo-2-fluorophenol to acrylonitrile, followed by acidic hydrolysis of the resulting nitrile to the desired carboxylic acid.

Materials:

  • 4-Bromo-2-fluorophenol

  • Acrylonitrile

  • Triton B (40% in methanol)

  • tert-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-bromo-2-fluorophenol (1.0 eq) in tert-butanol, add Triton B (0.05 eq).

  • Heat the mixture to 50°C.

  • Add acrylonitrile (1.2 eq) dropwise over 30 minutes, maintaining the temperature between 50-55°C.

  • Stir the reaction mixture at 55°C for 4 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting phenol.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • To the crude residue, add concentrated HCl (5.0 eq) and heat the mixture to reflux (approx. 100°C) for 6 hours.

  • Cool the reaction mixture to ambient temperature and dilute with deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from a toluene/hexanes mixture to afford 3-(4-bromo-2-fluorophenoxy)propanoic acid as a white solid.

Scientist's Note (Mechanism & Rationale): The reaction begins with the deprotonation of the phenol by the base (Triton B) to form a phenoxide anion. This potent nucleophile then attacks the β-carbon of acrylonitrile in a Michael (1,4-conjugate) addition. The subsequent acidic hydrolysis converts the nitrile functional group into a carboxylic acid through a protonated intermediate, releasing ammonia as a byproduct.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound-4-one

This key ring-forming step utilizes a strong acid to promote the intramolecular acylation of the aromatic ring, forming the chromanone core.

Materials:

  • 3-(4-bromo-2-fluorophenoxy)propanoic acid

  • Polyphosphoric Acid (PPA)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Place Polyphosphoric Acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a temperature probe. Heat the PPA to 80°C.

  • Add the 3-(4-bromo-2-fluorophenoxy)propanoic acid (1.0 eq) portion-wise to the hot PPA, ensuring the internal temperature does not exceed 95°C.

  • Stir the resulting mixture vigorously at 90°C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool slightly (to ~60°C) and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Once the ice has melted, extract the aqueous slurry three times with dichloromethane (DCM).

  • Combine the organic extracts and carefully wash with saturated NaHCO₃ solution until effervescence ceases, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude solid, this compound-4-one[9], can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Scientist's Note (Mechanism & Rationale): PPA serves as both a solvent and a powerful dehydrating agent. It protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). Cyclization occurs ortho to the activating ether linkage and is directed away from the deactivating halogen substituents.

Protocol 3: Ionic Hydrogenation of this compound-4-one

The final step is the complete reduction of the ketone functionality to a methylene group, yielding the target chroman. Ionic hydrogenation is a mild and efficient method for this transformation.

Materials:

  • This compound-4-one

  • Trifluoroacetic Acid (TFA)

  • Triethylsilane (TES)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound-4-one (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (10.0 eq) to the stirred solution.

  • Add Triethylsilane (TES) (3.0 eq) dropwise. A slight exotherm may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, cool the mixture back to 0°C and carefully quench by the slow addition of saturated NaHCO₃ solution until the pH of the aqueous layer is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with ethyl acetate/hexanes) to yield pure this compound.

Scientist's Note (Mechanism & Rationale): This reduction proceeds via an ionic mechanism. The strongly acidic TFA protonates the ketone's carbonyl oxygen, making the carbon highly electrophilic. Triethylsilane then acts as a hydride source (H⁻), delivering a hydride to the activated carbonyl carbon. The resulting intermediate is an alcohol that is quickly protonated again by TFA, forming a good leaving group (water). Departure of water generates a stabilized benzylic carbocation, which is then irreversibly quenched by a second hydride transfer from another molecule of TES to yield the final methylene group.

Data Summary & Workflow Visualization

Table 1: Summary of Synthetic Protocol
StepReactionKey ReagentsTypical YieldPurity (Post-Purification)
1 Michael Addition & HydrolysisTriton B, Acrylonitrile, HCl80-90%>98%
2 Intramolecular CyclizationPolyphosphoric Acid (PPA)75-85%>98%
3 Ionic HydrogenationTriethylsilane (TES), TFA85-95%>99%

Diagram 2: Experimental Workflow

G cluster_0 Step 1: Acid Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A1 React 4-bromo-2-fluorophenol with acrylonitrile (Triton B) A2 Acidic Hydrolysis (HCl) A1->A2 A3 Workup & Recrystallization A2->A3 B1 Add acid to hot PPA A3->B1 Intermediate 1 (Propanoic Acid) B2 Heat at 90°C B1->B2 B3 Quench on ice, extract, & purify (Chromatography) B2->B3 C1 Dissolve chromanone in DCM B3->C1 Intermediate 2 (Chroman-4-one) C2 Add TFA, then TES at 0°C C1->C2 C3 Stir at RT, quench, & purify (Chromatography) C2->C3 Final Final C3->Final Final Product: This compound

Caption: Stepwise workflow for the synthesis of this compound.

References

  • BenchChem. (2025). An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development.
  • Silva, V. L. M., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 61, 128605.
  • Saeedi, M., et al. (2019). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 24(3), 517. Available at: [Link]

  • Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Kumar, A., & Maurya, R. A. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 11(7), 3168-3175.
  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Available at: [Link]

  • Zhang, Y., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3314-3319. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • Menaa, F., et al. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Molecular and Genetic Medicine, 7(4).
  • Amoo, J., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 986. Available at: [Link]

  • Johnson, J. R., & Sandborn, L. T. (1926). 3-BROMO-4-AMINOTOLUENE. Organic Syntheses, 6, 8. Available at: [Link]

  • PubChem. (2026). (S)-6-Bromo-8-fluorochroman-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). Notes. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. Available at: [Link]

  • ResearchGate. (n.d.). The biotransformation process of 6-bromo-8-nitroflavone (9). Available at: [Link]

  • Organic Syntheses. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl-). Available at: [Link]

  • BenchChem. (2025). Yield comparison of different synthetic methods for 6-Bromohexan-2-one.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.

Sources

Synthesis of 6-Bromo-8-fluorochroman: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview and a step-by-step protocol for the synthesis of 6-Bromo-8-fluorochroman, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The narrative structure is designed to offer not just a procedural checklist, but a deeper understanding of the experimental choices, underpinned by established chemical principles.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of biologically active compounds, including vitamin E and various flavonoids. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, the this compound derivative represents a valuable building block for the synthesis of novel therapeutic agents, where the specific placement of the halogens can influence metabolic stability, binding affinity, and cellular permeability. This document outlines a reliable and reproducible three-step synthetic route to this important intermediate.

Reaction Scheme and Mechanism

The synthesis of this compound is accomplished through a three-step sequence starting from the commercially available 2-fluorophenol. The overall transformation is depicted below:

Overall Reaction Scheme:

Step 1: Electrophilic Aromatic Bromination

The initial step involves the regioselective bromination of 2-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, yet also ortho-, para-directing group. The steric hindrance at the ortho position to the hydroxyl group and the strong directing effect of the hydroxyl group favor the substitution at the para position, leading to the desired 4-Bromo-2-fluorophenol.[1][2]

Step 2: Williamson Ether Synthesis

The second step is a Williamson ether synthesis, where the phenoxide of 4-Bromo-2-fluorophenol, generated in situ by a base, acts as a nucleophile and displaces a halide from a three-carbon electrophile. The use of propylene oxide provides a direct route to the secondary alcohol needed for the subsequent cyclization.

Step 3: Intramolecular Cyclization

The final step is an intramolecular cyclization of the resulting 1-(4-Bromo-2-fluorophenoxy)propan-2-ol to form the chroman ring. This can be effectively achieved via a Mitsunobu reaction. The Mitsunobu reaction allows for the dehydration and subsequent C-O bond formation under mild conditions.[3][4][5][6][7] The reaction proceeds through the activation of the secondary alcohol by a phosphonium intermediate, followed by an intramolecular SN2 attack by the phenolic oxygen.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Fluorophenol≥99%Sigma-Aldrich
Bromine≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bisulfiteReagent gradeSigma-Aldrich
Magnesium sulfateAnhydrousSigma-Aldrich
Sodium bicarbonateSaturated aqueous solution---
Propylene oxide≥99.5%Sigma-Aldrich
Potassium carbonate (K2CO3)AnhydrousSigma-Aldrich
AcetoneReagent gradeSigma-Aldrich
Triphenylphosphine (PPh3)99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)94%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Deionized water------
Round-bottom flasksVarious sizes---
Magnetic stirrer and stir bars------
Ice bath------
Separatory funnel------
Rotary evaporator------
Thin-layer chromatography (TLC) platesSilica gel 60 F254---
Column chromatography setupSilica gel (230-400 mesh)---

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorophenol

This protocol is adapted from a known procedure for the regioselective bromination of 2-fluorophenol.[1]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorophenol (22.4 g, 0.2 mol) in anhydrous dichloromethane (250 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to approximately 0-5 °C with stirring.

  • Addition of Bromine: Slowly add bromine (31.97 g, 10.2 mL, 0.2 mol) dropwise to the stirred solution over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2 hours, then remove the ice bath and continue stirring at room temperature for an additional 1 hour.

  • Quenching: Prepare a solution of sodium bisulfite (20 g) in water (600 mL). Pour the reaction mixture slowly into the sodium bisulfite solution with vigorous stirring to quench the excess bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product: The desired 4-Bromo-2-fluorophenol is obtained as a colorless to pale yellow oil (yield: ~34.5 g, 90%). The product can be used in the next step without further purification if TLC analysis shows a single major spot.

Step 2: Synthesis of 1-(4-Bromo-2-fluorophenoxy)propan-2-ol
  • Reaction Setup: To a 250 mL round-bottom flask containing 4-Bromo-2-fluorophenol (19.1 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in acetone (150 mL), add propylene oxide (10.4 mL, 0.15 mol).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the crude oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product. The product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-(4-Bromo-2-fluorophenoxy)propan-2-ol.

Step 3: Synthesis of this compound via Mitsunobu Cyclization
  • Reaction Setup: In a 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-(4-Bromo-2-fluorophenoxy)propan-2-ol (e.g., 24.9 g, 0.1 mol) and triphenylphosphine (39.3 g, 0.15 mol) in anhydrous tetrahydrofuran (THF) (250 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (29.4 mL, 0.15 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentration: Remove the THF under reduced pressure.

  • Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate. Purify the crude mixture by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the this compound.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1Bromination2-Fluorophenol, BromineDichloromethane0 to RT3
2O-Alkylation4-Bromo-2-fluorophenol, Propylene oxide, K2CO3AcetoneReflux12-16
3Cyclization1-(4-Bromo-2-fluorophenoxy)propan-2-ol, PPh3, DIADTHF0 to RT12-24

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2-Fluorophenol Step1 Step 1: Bromination - Reagents: Br2 - Solvent: DCM - Temp: 0°C to RT Start->Step1 Intermediate1 Intermediate: 4-Bromo-2-fluorophenol Step1->Intermediate1 Step2 Step 2: O-Alkylation - Reagents: Propylene oxide, K2CO3 - Solvent: Acetone - Temp: Reflux Intermediate1->Step2 Intermediate2 Intermediate: 1-(4-Bromo-2-fluorophenoxy)propan-2-ol Step2->Intermediate2 Step3 Step 3: Mitsunobu Cyclization - Reagents: PPh3, DIAD - Solvent: THF - Temp: 0°C to RT Intermediate2->Step3 Purification Purification: Column Chromatography Step3->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Results and Discussion

The successful synthesis of this compound is expected to yield a stable, characterizable compound. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy. The overall yield for the three-step sequence is anticipated to be in the range of 50-70%, depending on the efficiency of each step and the purification losses.

The choice of the Mitsunobu reaction for the final cyclization step is advantageous due to its mild conditions and high reliability for forming C-O bonds.[3][4][5][6][7] However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification. Careful column chromatography is essential for obtaining the final product in high purity.

An alternative to the Mitsunobu cyclization is an acid-catalyzed dehydration.[8][9] This would involve heating the 1-(4-Bromo-2-fluorophenoxy)propan-2-ol with a catalytic amount of a strong acid such as p-toluenesulfonic acid in a solvent like toluene, with azeotropic removal of water. While potentially simpler in terms of reagent cost and byproduct removal, this method may require higher temperatures and could be less selective, potentially leading to side reactions.

Safety Precautions

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a quenching agent (e.g., sodium bisulfite or thiosulfate solution) readily available.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Propylene oxide: A flammable, volatile, and carcinogenic liquid. Handle with extreme care in a fume hood.

  • Diisopropyl azodicarboxylate (DIAD): A shock-sensitive and potentially explosive reagent. It is also a lachrymator and should be handled with care in a fume hood.

  • Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • ResearchGate. Mild and regioselective bromination of phenols with TMSBr. [Link]

  • Uni Halle. Regioselective terminal bromination of fluorinated oligophenylenes. [Link]

  • ResearchGate. On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. [Link]

  • ResearchGate. (PDF) On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. [Link]

  • ResearchGate. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [Link]

  • RSC Publishing. Regioselective terminal bromination of fluorinated oligophenylenes. [Link]

  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • PMC. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one Derivatives. [Link]

  • CECRI, Karaikudi. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ResearchGate. Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol | Request PDF. [Link]

  • PMC. (4+1) vs (4+2): Catalytic Intramolecular Coupling between Cyclobutanones and Trisubstituted Allenes via C–C Activation. [Link]

  • Biointerface Research in Applied Chemistry. Recent Cyclofunctionalizations by Intramolecular Attack of O, N, S, and Se Nucleophiles to Haliranium and Halirenium Ions. [Link]

  • Organic Syntheses. p-BROMOPHENOL. [Link]

  • Organic Chemistry Portal. Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives. [Link]

  • Organic Chemistry Portal. Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ResearchGate. Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography‐Free Separation. [Link]

  • RSC Publishing. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. [Link]

  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

  • Beilstein Journals. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • PMC. Brønsted acid catalyzed mechanochemical domino multicomponent reactions by employing liquid assisted grindstone chemistry. [Link]

  • Diva-portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

  • ResearchGate. ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis.. [Link]

Sources

Using 6-Bromo-8-fluorochroman as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Bromo-8-fluorochroman as a Privileged Pharmaceutical Intermediate

Part 1: Executive Summary & Strategic Value

This compound (and its oxidized precursor This compound-4-one ) represents a "privileged scaffold" in modern drug discovery. This specific substitution pattern addresses two critical challenges in medicinal chemistry: metabolic stability and divergent library generation .

While the chroman core is ubiquitous in nature (e.g., Vitamin E, flavonoids), unsubstituted chromans suffer from rapid metabolic oxidation, particularly at the C8 position (ortho to the ether oxygen) and the benzylic C4 position.

The 6-Bromo-8-fluoro Advantage:

  • Metabolic Blockade (C8-F): The fluorine atom at C8 sterically and electronically blocks the primary site of Phase I metabolic hydroxylation. Furthermore, the strong electron-withdrawing nature of fluorine lowers the HOMO energy of the aromatic ring, reducing susceptibility to oxidative attack by cytochrome P450 enzymes.

  • Synthetic Handle (C6-Br): The bromine atom at C6 is positioned para to the ether linkage, activating it for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) with high regioselectivity.

  • Versatile Headgroup (C4): The C4 position (in the chromanone form) allows for the introduction of chirality via asymmetric reduction or reductive amination, critical for targeting GPCRs (e.g., 5-HT1A) and enzymes (e.g., SIRT2).

Part 2: Chemical Profile

PropertyData
Compound Name This compound-4-one (Key Intermediate)
CAS Number 1092350-87-2
Molecular Formula C₉H₆BrFO₂
Molecular Weight 245.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)

Part 3: Synthesis Protocols (The "Make")

This protocol details the construction of the this compound core from commercially available 2-fluoro-4-bromophenol . We utilize a Polyphosphoric Acid (PPA) mediated cyclization which avoids the handling of acid chlorides and provides higher yields in a single pot for the cyclization step.

Workflow Diagram

SynthesisWorkflow Start 2-Fluoro-4-bromophenol (Precursor) Step1 Step 1: O-Alkylation (3-Bromopropionic acid, NaOH) Start->Step1 Reflux, 4h Inter1 Intermediate: 3-(4-Bromo-2-fluorophenoxy) propanoic acid Step1->Inter1 Yield: ~85% Step2 Step 2: Cyclization (PPA, 100°C) Inter1->Step2 Dehydration Product This compound-4-one (Target Scaffold) Step2->Product Yield: ~75%

Caption: Two-step synthesis of the chromanone core from phenolic precursors.

Detailed Protocol

Step 1: Synthesis of 3-(4-Bromo-2-fluorophenoxy)propanoic acid

  • Reagents: 2-Fluoro-4-bromophenol (1.0 eq), 3-Bromopropionic acid (1.2 eq), NaOH (2.5 eq), Water.

  • Procedure:

    • Dissolve 2-fluoro-4-bromophenol in water containing NaOH (1.0 eq).

    • Add a solution of 3-bromopropionic acid neutralized with the remaining NaOH.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Cool to room temperature and acidify with conc. HCl to pH 1.

    • Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

    • Checkpoint: Product should be a white solid. Purity >95% by HPLC is required for the next step.

Step 2: Cyclization to this compound-4-one

  • Reagents: Intermediate acid from Step 1, Polyphosphoric Acid (PPA).

  • Procedure:

    • Place PPA (10 g per 1 g of substrate) in a round-bottom flask and heat to 80°C to lower viscosity.

    • Add the phenoxypropanoic acid intermediate portion-wise with vigorous mechanical stirring.

    • Heat the mixture to 100°C for 2 hours. Note: Do not exceed 120°C to prevent debromination.

    • Quench: Pour the hot reaction mixture onto crushed ice/water (approx. 5x reaction volume) with stirring. The PPA complex will hydrolyze, precipitating the ketone.

    • Extract with Dichloromethane (DCM) (3x). Wash combined organics with Sat. NaHCO₃ and Brine.[1]

    • Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Step 3 (Optional): Reduction to this compound

  • Critical Insight: Avoid catalytic hydrogenation (Pd/C, H₂), as this will strip the bromine and potentially the fluorine. Use Ionic Hydrogenation .

  • Reagents: Triethylsilane (Et₃SiH, 2.5 eq), Trifluoroacetic acid (TFA, Solvent/Catalyst).

  • Procedure:

    • Dissolve the chroman-4-one in TFA (0.5 M concentration).

    • Add Triethylsilane dropwise at 0°C.

    • Stir at room temperature for 16 hours.

    • Quench with ice water, extract with DCM.

    • This yields the fully saturated This compound , preserving the halogen handles.

Part 4: Functionalization Protocols (The "Use")

The utility of this intermediate lies in its ability to be functionalized orthogonally. The C6-Bromine is the primary handle for building molecular complexity.

Divergent Synthesis Diagram

DivergentSynthesis Core This compound-4-one PathA Path A: Suzuki Coupling (C6-Arylation) Core->PathA Ar-B(OH)2, Pd(dppf)Cl2 PathB Path B: Reductive Amination (C4-Amination) Core->PathB R-NH2, NaBH(OAc)3 PathC Path C: Chiral Reduction (C4-Alcohol) Core->PathC Ru-TsDPEN (Transfer Hydrog.) ProdA Biaryl Scaffold (Kinase Inhibitors) PathA->ProdA ProdB 4-Aminochroman (GPCR Ligands) PathB->ProdB ProdC (S)-4-Hydroxychroman (SIRT2 Inhibitors) PathC->ProdC

Caption: Divergent synthetic pathways accessing distinct pharmacological classes.

Protocol A: Suzuki-Miyaura Coupling at C6
  • Objective: Attach an aryl group to the C6 position (e.g., for kinase inhibitor libraries).

  • Reagents: this compound-4-one (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine all reagents in a sealed tube or microwave vial.

    • Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Filter through Celite, dilute with EtOAc, wash with water.

    • Note: The C8-Fluorine remains intact, providing metabolic protection to the newly formed biaryl system.

Protocol B: Asymmetric Reductive Amination at C4
  • Objective: Synthesize (S)-6-bromo-8-fluorochroman-4-amine derivatives (common in 5-HT1A antagonists).

  • Reagents: this compound-4-one, Chiral Amine (or NH4OAc + Chiral Catalyst), NaBH(OAc)₃.

  • Procedure:

    • Mix ketone and amine (1.1 eq) in DCE (Dichloroethane) with catalytic Acetic Acid. Stir 1h to form imine.

    • Add NaBH(OAc)₃ (1.5 eq) at 0°C. Stir overnight.

    • Result: This installs the amine functionality while retaining the C6-Br for subsequent coupling, allowing for "Late-Stage Diversification."

Part 5: Applications & Case Studies

1. 5-HT1A Receptor Antagonists: Researchers have utilized 6-fluorochroman derivatives to develop high-affinity ligands for serotonin receptors. The addition of the C6-Bromine allows for the attachment of long-chain aryl piperazines, a pharmacophore essential for 5-HT1A binding. The C8-Fluorine prevents rapid clearance, extending the half-life (


) of the drug candidate.

2. SIRT2 Inhibitors: Substituted chroman-4-ones are potent inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. The 6,8-disubstitution pattern (Br, F) fills the hydrophobic pocket of the SIRT2 active site more effectively than the unsubstituted analog, improving potency (


) from micromolar to nanomolar ranges.

References

  • Chromanone Synthesis:Friedel-Crafts cycliz

    • Source: (General method adapted for halogenated phenols).

  • Metabolic Stability of Fluorine:The role of fluorine in medicinal chemistry.

    • Source: [J. Med.[2] Chem. 2008, 51, 4359-4369]([Link]).

  • Ionic Hydrogenation (Silane Reduction):Selective reduction of ketones in the presence of halides.

    • Source:.

  • 5-HT1A Ligands:Synthesis and pharmacological characterization of novel 6-fluorochroman deriv

    • Source: [J. Med.[2] Chem. 1997, 40, 1252-1257]([Link]).

  • SIRT2 Inhibition:Structure-Activity Relationship of Chroman-4-one Deriv

    • Source: [J. Med.[2] Chem. 2012, 55, 5726-5737]([Link]).

Sources

Application Notes & Protocols: Selective Grignard Reagent Formation and Utility of 6-Bromo-8-fluorochroman in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Bromo-8-fluorochroman in Grignard reactions. This document outlines the underlying chemical principles, provides detailed, field-proven protocols for the formation of the Grignard reagent and its subsequent reactions, and discusses its application as a versatile intermediate in the synthesis of complex molecules.

Introduction: The Strategic Value of the Chroman Scaffold

The chroman (3,4-dihydro-2H-chromene) framework is a privileged heterocyclic motif found in a wide array of natural products and synthetic bioactive molecules.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including antioxidant, anticancer, and neuroprotective properties.[1] In drug discovery, the ability to selectively functionalize such scaffolds is paramount for developing structure-activity relationships (SAR) and optimizing lead compounds.

This compound emerges as a particularly valuable starting material. The presence of two distinct halogen atoms at specific positions offers a handle for chemoselective functionalization. This guide focuses on the selective formation of a Grignard reagent at the more reactive C-Br bond, preserving the C-F bond for potential downstream modifications. This approach enables the introduction of diverse carbon-based substituents at the 6-position, paving the way for the synthesis of novel chroman-based therapeutic agents.

Core Principle: Chemoselectivity in Grignard Reagent Formation

The success of using di-halogenated substrates in Grignard reactions hinges on the differential reactivity of the carbon-halogen (C-X) bonds. The formation of a Grignard reagent proceeds via an oxidative insertion of magnesium metal into the C-X bond.[2] The feasibility of this insertion is inversely related to the bond dissociation energy of the C-X bond.

The established order of reactivity for organic halides is: R-I > R-Br > R-Cl >> R-F .[2][3]

The Carbon-Bromine (C-Br) bond is significantly weaker and more polarizable than the Carbon-Fluorine (C-F) bond. Consequently, under standard Grignard formation conditions, the magnesium metal will selectively insert into the C-Br bond of this compound, leaving the robust C-F bond untouched.[4] This inherent chemoselectivity is the cornerstone of the synthetic strategy detailed below.

G cluster_0 Selective Oxidative Insertion cluster_1 Unreactive Bond A This compound D (8-Fluoro-chroman-6-yl)magnesium bromide (Grignard Reagent) A->D  Selective reaction at C-Br bond B Magnesium (Mg⁰) B->D  Mg⁰ → Mg²⁺ C Anhydrous Ether (Solvent) C->D E C-F Bond F Remains intact due to high bond energy E->F

Caption: Selective formation of the Grignard reagent from this compound.

Protocol 1: Preparation of (8-Fluoro-chroman-6-yl)magnesium bromide

This protocol details the formation of the Grignard reagent. The paramount consideration is the rigorous exclusion of atmospheric moisture and protic solvents, as Grignard reagents are potent bases that react readily with water.[5][6][7]

3.1 Materials and Equipment

  • All glassware (round-bottom flask, reflux condenser, dropping funnel) must be oven-dried (>120 °C) overnight and assembled hot under a dry nitrogen or argon atmosphere.

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) is required. THF is often preferred for aryl bromides as it is a more effective coordinating solvent.[2]

  • Magnesium turnings.

  • Iodine crystal or 1,2-dibromoethane for activation.

  • This compound.

3.2 Experimental Workflow

G A Setup & Inerting Assemble oven-dried glassware under N₂/Ar. B Magnesium Activation Add Mg turnings and an iodine crystal to the flask. A->B Step 1 C Initiation Add a small portion of this compound solution. Look for turbidity and gentle reflux. B->C Step 2 D Reagent Addition Add the remaining halide solution dropwise to sustain reflux. C->D Step 3 E Reaction Completion Continue stirring after addition is complete until Mg is consumed. D->E Step 4 F Grignard Reagent Ready Solution is typically cloudy gray/brown. Use immediately for next step. E->F Step 5

Caption: Workflow for the preparation of the chroman-based Grignard reagent.

3.3 Step-by-Step Procedure

  • Preparation: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel (all under a nitrogen atmosphere), add magnesium turnings (1.2 eq).

  • Activation: Add a single small crystal of iodine.[2][8] The iodine helps to etch the passivating magnesium oxide layer from the surface of the turnings. The disappearance of the brown iodine color is an indicator of activation.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF (approx. 0.5 M concentration). Add ~10% of this solution to the stirring magnesium suspension.

  • Observation: The reaction mixture should become slightly cloudy and warm, and the solvent may begin to gently reflux, indicating the initiation of the reaction.[9] If the reaction does not start, gentle warming with a heat gun may be required.

  • Addition: Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown suspension is the Grignard reagent, which should be used directly in the subsequent reaction.

Application Protocol 2: Synthesis of a Tertiary Alcohol via Reaction with a Ketone

A primary application of Grignard reagents is the nucleophilic addition to carbonyl compounds to form alcohols.[10][11] This protocol outlines the synthesis of a tertiary alcohol by reacting the prepared (8-Fluoro-chroman-6-yl)magnesium bromide with a ketone (e.g., benzophenone).

4.1 Reagent Summary

ReagentMW ( g/mol )Molar Eq.Notes
(8-Fluoro-chroman-6-yl)magnesium bromide(Varies)1.0Prepared in situ from this compound
Benzophenone182.221.0Should be anhydrous
Anhydrous THF72.11-Solvent
Saturated aq. NH₄Cl--For quenching
Diethyl Ether74.12-For extraction

4.2 Step-by-Step Procedure

  • Setup: Prepare a solution of benzophenone (1.0 eq) in anhydrous THF in a separate dry flask under a nitrogen atmosphere.

  • Addition: Cool the freshly prepared Grignard reagent from Protocol 1 to 0 °C using an ice bath. Slowly add the benzophenone solution to the Grignard reagent via cannula or dropping funnel. The addition is exothermic. Maintain the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Quenching: Cool the reaction mixture again to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization.

Application Protocol 3: Synthesis of 8-Fluoro-chroman-6-carboxylic acid

Carboxylation of a Grignard reagent by reacting it with carbon dioxide is a fundamental method for preparing carboxylic acids.[7][9]

5.1 Step-by-Step Procedure

  • CO₂ Source: Place a sufficient amount of dry ice (solid CO₂) in a flask and allow it to sublime, passing the gas through a drying tube (filled with CaCl₂) into the reaction flask, or by adding crushed dry ice directly to the Grignard solution.

  • Addition: Cool the freshly prepared Grignard reagent from Protocol 1 to -78 °C (dry ice/acetone bath). While stirring vigorously, add crushed, dry solid CO₂ in small portions, or bubble dry CO₂ gas through the solution. A thick precipitate will form.

  • Reaction: Allow the mixture to slowly warm to room temperature after the CO₂ addition is complete.

  • Acidification: Quench the reaction by adding aqueous HCl (e.g., 3 M) until the solution is acidic (pH ~2), which protonates the carboxylate salt and dissolves the magnesium salts.[9]

  • Workup: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product can be purified by recrystallization or column chromatography.

Broader Applications in Drug Discovery & SAR Studies

The (8-Fluoro-chroman-6-yl)magnesium bromide reagent is a powerful intermediate for building molecular complexity. Its utility extends far beyond the examples provided:

  • Cross-Coupling Reactions: While the Grignard reagent can be used in some cross-coupling reactions, it is more common to first transmetalate to a zinc or boron species for use in Negishi or Suzuki couplings, respectively. This allows for the formation of C-C bonds with various sp²- and sp-hybridized partners.

  • Synthesis of Analog Libraries: This reagent is ideal for the rapid synthesis of libraries of compounds for SAR studies. By reacting it with a diverse set of electrophiles (aldehydes, ketones, esters, nitriles, epoxides), chemists can systematically probe the chemical space around the 6-position of the chroman core.[10]

  • Target-Oriented Synthesis: The chroman scaffold is present in molecules targeting a range of biological systems, including 5-HT1A receptors and phosphoinositide 3-kinases (PI3K).[12][13] This Grignard reagent provides a direct route to synthesize novel analogs of such compounds, potentially leading to new therapeutic candidates.

By mastering the selective formation and reaction of this versatile Grignard reagent, researchers can significantly accelerate their drug discovery and development programs.

References

  • Grignard Reaction. (n.d.). Dept. of Chemistry, University of Minnesota.
  • Gududuru, V., et al. (2005). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. PubMed.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Formation and reaction of a Grignard reagent. (n.d.). University of Massachusetts Boston, Department of Chemistry.
  • Experiment 13: Grignard Reaction. (n.d.). University of California, Irvine, Department of Chemistry.
  • Wang, L., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. PubMed.
  • Multiple Authors. (2021). Why isn't fluorine used in a Grignard reagent? Quora.
  • Grignard Reaction. (n.d.). California State University, Long Beach, Department of Chemistry.
  • Grignard Reagent | Reactions | Prepar
  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
  • Multiple Authors. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.
  • Kumar, A., et al. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmaceutical Technology.

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-Bromo-8-fluorochroman synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-8-fluorochroman. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions to common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and purity.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved through a three-step process starting from 2-fluoro-6-methoxyphenol. The general pathway involves the formation of an 8-fluoro-chroman-4-one intermediate, followed by regioselective bromination, and concluding with a reduction of the ketone.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction Start 2-Fluorophenol Intermediate1 8-Fluorochroman-4-one Start->Intermediate1 Acrylic Acid, PPA Intermediate2 This compound-4-one Intermediate1->Intermediate2 NBS, CH2Cl2 Product This compound Intermediate2->Product Et3SiH, TFA

Technical Support Center: Optimizing Recrystallization Solvents for 6-Bromo-8-fluorochroman

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and optimizing recrystallization solvents for 6-Bromo-8-fluorochroman. It addresses common challenges and offers structured troubleshooting advice based on established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions regarding solvent selection for the purification of this compound.

Q1: What is the most critical first step when selecting a recrystallization solvent for this compound?

The most critical first step is to perform small-scale solubility tests with a range of solvents covering different polarities.[1][2] The ideal single solvent is one in which this compound has high solubility at the solvent's boiling point but low solubility at room or ice-bath temperatures.[1][2] This differential solubility is the fundamental principle that enables purification through recrystallization.[3]

Q2: How does the molecular structure of this compound influence solvent choice?

The structure of this compound—a halogenated heterocyclic compound—suggests it is moderately polar.[4] The presence of the ether oxygen and the electronegative fluorine and bromine atoms increases polarity compared to a simple hydrocarbon.[5] Therefore, solvents of intermediate polarity, such as ethanol, isopropanol, ethyl acetate, or tetrahydrofuran (THF), are logical starting points for screening. The principle of "like dissolves like" is a useful guide.[6]

Q3: Should I use a single solvent or a two-solvent (mixed) system?

A single-solvent system is generally preferred for its simplicity.[7] However, if no single solvent provides the desired solubility profile, a two-solvent system is an excellent alternative.[1][6] This typically involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (or "anti-solvent") in which the compound is insoluble.[8] Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/heptane.[8]

Q4: What are some recommended starting solvents for screening with this compound?

Based on its structure, a good initial screening panel would include:

  • Alcohols: Isopropanol, Ethanol

  • Esters: Ethyl acetate

  • Ethers: Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene

  • Alkanes: Heptane or Hexane (primarily as anti-solvents)

  • Ketones: Acetone

Testing these will provide a clear picture of the compound's solubility across the polarity spectrum.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the recrystallization of this compound.

Problem Area: Dissolution & Solubility

Q5: My compound will not dissolve, even in a boiling solvent. What should I do?

This indicates the solvent is too non-polar or has an incompatible structure.

  • Solution 1: Switch to a More Polar Solvent. If you are using a non-polar solvent like hexane or toluene, switch to a more polar option like ethyl acetate or isopropanol.

  • Solution 2: Use a Solvent Pair. If you are committed to a particular solvent system, you may be using too much of the "poor" solvent. Try dissolving the compound in a minimum amount of a "good" hot solvent first, then proceed with the recrystallization.[8]

Q6: My compound is highly soluble in the solvent, even at room temperature. Is this solvent unusable for single-solvent recrystallization?

Yes, for a single-solvent recrystallization, this solvent is unsuitable as you will get poor recovery (low yield).[9]

  • Solution: Use it as the "Good" Solvent in a Two-Solvent System. This solvent is an ideal candidate for a mixed-solvent recrystallization. Dissolve your compound in a minimal amount of this hot solvent, and then slowly add a miscible "poor" solvent (an anti-solvent like water or hexane) until the solution becomes cloudy (the saturation point). Reheat gently until the solution is clear again, then allow it to cool slowly.[8]

Problem Area: Crystal Formation

Q7: My compound separated as a liquid ("oiled out") instead of forming solid crystals. Why did this happen and how can I fix it?

"Oiling out" occurs when the supersaturated solution's temperature is above the melting point of the compound.[10][11] Impurities can also lower the compound's melting point, contributing to this issue.[10][12][13] The resulting oil often traps impurities, defeating the purpose of recrystallization.[10][14]

  • Solution 1: Add More Solvent. The most common fix is to reheat the solution to redissolve the oil, add more of the "good" solvent (10-20% more volume), and cool again, more slowly.[10][11] This lowers the saturation temperature.

  • Solution 2: Lower the Cooling Temperature. Ensure the solution cools very slowly. You can achieve this by leaving the flask on a cooling hotplate or insulating it with paper towels.[11] Rapid cooling increases the likelihood of oiling out.[10]

  • Solution 3: Change Solvents. Select a solvent with a lower boiling point. The goal is to have the solution become saturated at a temperature below the compound's melting point.

Q8: The solution has cooled completely, but no crystals have formed. What can I do to induce crystallization?

This is a common issue caused by supersaturation, where nucleation sites are needed for crystal growth to begin.[11]

  • Solution 1: Scratch the Flask. Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level.[9][15] The microscopic scratches on the glass provide nucleation sites for crystals to start growing.

  • Solution 2: Add a Seed Crystal. If you have a small amount of the pure solid, add a tiny crystal to the solution.[15] This provides a perfect template for further crystal growth.

  • Solution 3: Re-concentrate the Solution. You may have used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.

  • Solution 4: Cool to a Lower Temperature. If room temperature cooling is unsuccessful, place the flask in an ice-water bath to further decrease solubility.[15]

Problem Area: Purity & Yield

Q9: My final product seems pure, but the recovery (yield) is very low. How can I improve this?

Low yield is most often caused by using too much solvent or by premature crystallization during a hot filtration step.[10]

  • Solution 1: Minimize Solvent Volume. Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.[7][9] Using excess solvent will leave a significant portion of your product dissolved in the mother liquor after cooling.

  • Solution 2: Check the Mother Liquor. After filtering your crystals, cool the remaining filtrate in an ice bath to see if a second crop of crystals forms. These may be less pure but can be combined with the main crop if they meet purity standards, or re-purified separately.

  • Solution 3: Prevent Premature Crystallization. When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. Use a small amount of extra hot solvent to wash the filter paper to recover any product that crystallized on it.[10]

Q10: My recrystallized product is colored, even though the pure compound should be colorless. How do I remove colored impurities?

Highly polar, colored impurities can often be removed with activated charcoal.

  • Solution: Use Activated Charcoal. After dissolving the crude compound in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the boiling solution.[3] The charcoal adsorbs the colored impurities. Swirl and heat for a few minutes, then remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.[3] Be cautious, as adding charcoal to a boiling solution can cause it to froth over.[16]

Part 3: Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise, starting with ~0.5 mL.

  • Agitate the tubes at room temperature and record the solubility.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a warm water bath towards the solvent's boiling point. Record if the compound dissolves.

  • Allow any tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals that form. The ideal solvent will show poor solubility at low temperatures and complete solubility at high temperatures.

Data Presentation: Properties of Potential Solvents
SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Safety Notes
n-Heptane980.11.9Flammable
Toluene1112.42.4Flammable, Toxic
Diethyl Ether352.84.3Extremely Flammable, Peroxide former
Tetrahydrofuran (THF)664.07.5Flammable, Peroxide former
Ethyl Acetate774.46.0Flammable, Irritant
Acetone565.120.7Highly Flammable
2-Propanol (IPA)823.918.3Flammable
Ethanol784.324.6Flammable
Methanol655.132.6Flammable, Toxic
Water10010.280.1Non-toxic

Data compiled from various sources. Polarity Index is a relative measure. Dielectric constant provides a quantitative measure of polarity.[17][18][19]

Part 4: Visualization & Workflows

Diagram 1: Solvent Selection Workflow

Solvent_Selection Start Start: Crude This compound Screen Screen Single Solvents (Polar & Non-polar) Start->Screen Test Test Solubility: 1. Soluble Hot? 2. Insoluble Cold? Screen->Test GoodSolvent Ideal Single Solvent Found Test->GoodSolvent Yes TryPair No Ideal Single Solvent Found? Proceed to Solvent Pair Test->TryPair No SelectPair Select Miscible Pair: - 'Good' Solvent (dissolves well) - 'Poor' Solvent (insoluble) TryPair->SelectPair Optimized Optimized Solvent System SelectPair->Optimized

Caption: Decision tree for selecting a recrystallization solvent system.

Diagram 2: Troubleshooting Common Recrystallization Failures

Troubleshooting_Workflow Start Attempt Recrystallization Decision_Crystals Crystals Formed upon Cooling? Start->Decision_Crystals Failure Failure Mode? Decision_Crystals->Failure No Success Pure Crystals Obtained Decision_Crystals->Success Yes OiledOut Compound 'Oiled Out' Failure->OiledOut Oiling Out NoCrystals No Crystals Formed (Supersaturated) Failure->NoCrystals No Growth Fix_Oil Solution: 1. Reheat & Add More Solvent 2. Cool Slowly 3. Change to Lower BP Solvent OiledOut->Fix_Oil Fix_NoCrystals Solution: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume NoCrystals->Fix_NoCrystals Fix_Oil->Start Re-attempt Fix_NoCrystals->Start Re-attempt

Caption: Workflow for troubleshooting common recrystallization problems.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations.
  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Reddit r/chemistry. (2013, February 3). Recrystallization (help meeeeee). Available at: [Link]

  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Recrystallization.
  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]

  • 4. Crystallization.
  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Available at: [Link]

  • Crystallisation Techniques. (2006, January 8).
  • recrystallization, filtration and melting point.
  • University of York, Department of Chemistry. Solvent Choice. Available at: [Link]

  • Guide for crystallization.
  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.
  • Solvent Selection and Recrystallization Guide. Scribd. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. Available at: [Link]

  • PubChem. (S)-6-Bromo-8-fluorochroman-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Recrystallization.
  • Recrystallization.
  • University of Rochester, Department of Chemistry. Solvents and Polarity. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Available at: [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Recrystallization - Single Solvent.
  • U.S. Environmental Protection Agency. 6-fluorochroman-8-carbaldehyde Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Petroleum Chemistry Laboratory Recrystallizing process.
  • PubChem. 8-Bromo-6-fluoroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2015). Canadian Science Publishing. Available at: [Link]

Sources

Removing regioisomeric impurities from 6-Bromo-8-fluorochroman

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Identification and Removal of Regioisomeric Impurities for Researchers and Drug Development Professionals.

Welcome to the technical support center for 6-Bromo-8-fluorochroman. This guide provides in-depth troubleshooting advice and detailed protocols for identifying and removing challenging regioisomeric impurities. As drug development professionals know, the precise substitution pattern on an aromatic scaffold is critical, as even minor positional changes can significantly alter a compound's biological activity, pharmacokinetic profile, and toxicity.[1] This makes the isolation of the correct regioisomer not just a matter of purity, but a fundamental requirement for accurate and reproducible research.

The separation of regioisomers is a common but significant challenge due to their nearly identical physicochemical properties, such as polarity, solubility, and molecular weight.[1][2] This guide is structured to address these challenges directly, providing both foundational knowledge and advanced, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric impurities in a synthesis of this compound?

A1: During the synthesis of a substituted chroman, particularly in steps involving electrophilic aromatic substitution like bromination, the final position of the substituents is dictated by the directing effects of the groups already present on the benzene ring. For this compound, the most probable regioisomeric impurities are other isomers of bromo-fluorochroman where the bromine and fluorine atoms are swapped or located at different positions (e.g., 8-Bromo-6-fluorochroman, 5-Bromo-8-fluorochroman, or 7-Bromo-8-fluorochroman). The exact impurity profile will depend heavily on the synthetic route employed.[3][4]

Q2: Why are these regioisomers so difficult to separate using standard column chromatography?

A2: Regioisomers possess the same molecular formula and functional groups, leading to very similar polarities and interactions with stationary phases like silica gel.[1][5] This results in close or identical retention factors (Rƒ) on Thin-Layer Chromatography (TLC) and co-elution during column chromatography, making separation inefficient.[5][6][7]

Q3: What are the primary analytical techniques for identifying and quantifying these impurities?

A3: A multi-pronged analytical approach is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile halogenated compounds. Its high resolving power can often differentiate isomers that are inseparable by liquid chromatography.[8][9][10][11][12]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. Method development involving different columns (e.g., C18, Phenyl-Hexyl) and mobile phases is crucial for resolving closely eluting peaks.[1][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for unambiguous structure elucidation. 1H, 13C, and 19F NMR, along with 2D techniques like COSY and HMBC, can confirm the exact substitution pattern of the desired product and the structure of the impurities.[14][15]

Q4: Is it always necessary to remove regioisomeric impurities?

A4: For applications in drug development and clinical research, yes. Regulatory agencies require stringent characterization and control of all isomers, as different regioisomers can have distinct pharmacological and toxicological profiles.[1] Failing to isolate the correct isomer can lead to misleading biological data and potential safety concerns.

Analytical Characterization of Regioisomers

Before any purification attempt, you must have a robust analytical method to reliably identify and quantify the target compound and its impurities.

Comparison of Key Analytical Techniques

TechniquePrimary UseAdvantagesLimitations
HPLC-UV Quantification, Purity AssessmentWidely available, excellent for routine purity checks, robust and reproducible.May not resolve all regioisomers without extensive method development.[1]
GC-MS Identification & QuantificationSuperior resolving power for volatile isomers, provides mass fragmentation patterns for identification.[8][10][11]Compound must be thermally stable and volatile; derivatization may be required.
¹H, ¹³C, ¹⁹F NMR Structural ElucidationProvides definitive structural information, confirming connectivity and substituent positions.[14][15]Less sensitive than chromatographic methods for quantifying minor impurities (<1%).
Troubleshooting & Purification Guide

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Q: My regioisomers are inseparable on TLC and co-elute during flash chromatography on silica gel. What are my next steps?

A: This is a very common scenario. When standard silica gel chromatography fails, a systematic approach is needed to enhance selectivity.

Workflow for Tackling Co-elution

G cluster_chrom Chromatographic Methods cluster_non_chrom Non-Chromatographic Methods start Crude Product with Regioisomeric Impurities analysis Analytical HPLC/GC-MS Confirms Co-elution start->analysis decision Separation Strategy Selection analysis->decision flash_opt Optimize Flash Chromatography decision->flash_opt Iterative Approach prep_hplc Scale to Preparative HPLC decision->prep_hplc High-Resolution Approach crystallization Attempt Fractional Crystallization decision->crystallization Alternative Approach flash_opt->prep_hplc If optimization fails final_analysis Analyze Fractions for Purity flash_opt->final_analysis prep_hplc->final_analysis crystallization->final_analysis pure_product Pure this compound final_analysis->pure_product

Caption: Workflow for separating regioisomeric impurities.

Troubleshooting Decision Tree

G start Problem: Regioisomers Co-elute on Silica Gel q1 Have you tried different solvent systems? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you tried a different stationary phase? a1_yes->q2 solvents Screen diverse mobile phases: - Hexanes/Toluene - Dichloromethane/Methanol - Additives (e.g., 0.1% Acetic Acid) a1_no->solvents solvents->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the compound crystalline? a2_yes->q3 stationary_phase Try: - Alumina (acidic, basic, or neutral) - Reverse-phase C18 silica a2_no->stationary_phase stationary_phase->q3 a3_yes Yes q3->a3_yes a3_no No / Oily q3->a3_no crystallize Attempt fractional crystallization. Screen various solvent/anti-solvent systems. a3_yes->crystallize hplc Utilize Preparative HPLC. This offers the highest resolving power. a3_no->hplc crystallize->hplc If unsuccessful

Caption: Troubleshooting decision tree for regioisomer separation.

Q: How can I optimize my preparative HPLC method for this separation?

A: Preparative HPLC is often the most effective solution for purifying difficult-to-separate isomers.[16][17][18] Success hinges on systematic method development at the analytical scale first.

  • Column Screening: Start with an analytical HPLC. Test a standard C18 column and a phenyl-based column. Phenyl columns can offer unique selectivity for aromatic compounds through pi-pi interactions.

  • Mobile Phase Optimization: Screen different organic modifiers. If you are using acetonitrile, try methanol, and vice-versa.[1] Sometimes a ternary mixture (e.g., water/acetonitrile/methanol) can provide the necessary resolution.

  • Gradient Optimization: Develop a shallow gradient around the elution point of your isomers. A long, slow gradient increases the opportunity for separation.

  • Scaling Up: Once analytical separation is achieved, scale the method to a preparative column. Ensure you adjust the flow rate and sample loading appropriately to avoid overloading the column, which can ruin the separation.[13][17]

Q: Can crystallization be a viable alternative to chromatography?

A: Absolutely. Crystallization is a powerful, non-chromatographic technique that separates compounds based on differences in their crystal lattice energies and solubility.[19] If one regioisomer is significantly less soluble or forms a more stable crystal lattice in a particular solvent system, it may selectively precipitate, leaving the impurities in the mother liquor.[20]

The main challenge is finding the right conditions, which often requires empirical screening.[21] Try slow evaporation, solvent/anti-solvent layering, and cooling crystallization with a variety of solvents of differing polarity (e.g., isopropanol, ethyl acetate/hexanes, toluene).

Experimental Protocols

Protocol 1: Preparative HPLC Purification

This protocol is a starting point and should be optimized based on analytical scale experiments.

  • System Preparation:

    • Column: Phenyl-Hexyl semi-preparative column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibration: Equilibrate the column with 10 column volumes of the initial mobile phase composition (e.g., 70% A, 30% B).

  • Sample Preparation:

    • Dissolve the crude this compound mixture in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Methanol to create a concentrated stock solution (e.g., 50 mg/mL).

    • Dilute with the initial mobile phase composition if necessary to ensure solubility and compatibility.

  • Chromatographic Run:

    • Injection Volume: Start with a small, analytical-scale injection to confirm retention times before loading a larger amount. For a 10 mm ID column, a typical loading might be 5-20 mg per injection.

    • Flow Rate: 4.0 mL/min.

    • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 30
      25.0 55
      26.0 95
      30.0 95
      31.0 30

      | 35.0 | 30 |

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram peaks. Use narrow collection windows to maximize the purity of each fraction.

  • Post-Run Analysis:

    • Analyze the collected fractions using an established analytical HPLC or GC-MS method to confirm the purity and identify which fractions contain the desired regioisomer.

    • Combine pure fractions and remove the solvent under reduced pressure.

Protocol 2: Fractional Crystallization Screening

  • Solvent Selection:

    • Choose a range of solvents where the compound has moderate to low solubility at room temperature but higher solubility when heated (e.g., ethanol, isopropanol, ethyl acetate, toluene).

  • Procedure (Example using Isopropanol):

    • Place 100 mg of the crude regioisomeric mixture in a small vial.

    • Add isopropanol dropwise at an elevated temperature (e.g., 60 °C) with stirring until the solid just dissolves. Avoid adding a large excess of solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the vial in a refrigerator (4 °C) overnight.

    • If crystals form, isolate them by filtration and wash with a small amount of cold isopropanol.

    • Allow the filtrate (mother liquor) to evaporate slowly to see if a second crop of crystals, potentially enriched in the other isomer, can be obtained.

  • Analysis:

    • Dry the isolated crystals and the residue from the mother liquor.

    • Analyze both samples by HPLC or GC-MS to determine the ratio of regioisomers in each. A successful crystallization will show significant enrichment of one isomer in the crystalline solid.

References
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek. [Link]

  • Dell'Anna, F., et al. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]

  • HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. (2025, September 23). LinkedIn. [Link]

  • Supporting Information. (2018). The Royal Society of Chemistry. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016, March 15). ResearchGate. [Link]

  • Separating Regioisomers using Preparative TLC. (2025, July 23). Reddit. [Link]

  • Hopper, M. L., & Hogue, D. L. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. InTech. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Wang, Y., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. PubMed. [Link]

  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2025, August 6). ResearchGate. [Link]

  • Liu, J., & Wang, T. (2007). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online. [Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021, May 7). Reddit. [Link]

  • The analysis of halogenated flame retardants by GC-HRMS in environmental samples. (2009, January 15). Semantic Scholar. [Link]

  • How to separate these regioisomers? (2024, November 8). Reddit. [Link]

  • Genders, J. D., & Pletcher, D. (2004). Method of preparing brominated hydroxy aromatic compounds.
  • Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. PubMed. [Link]

  • Process for crystallizing and separating different diisocyanate isomers. (n.d.).
  • The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. [Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (2023, January 3). Semantic Scholar. [Link]

  • Maclean, R. (n.d.). Advances in Crystallization for Separation Techniques. Longdom Publishing. [Link]

  • NMR spectral analysis of strongly second-order 6-, 8-, 9-. (n.d.). SciSpace. [Link]

  • Ribeiro, A. R., et al. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. [Link]

  • Figure 2 from Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. (n.d.). Semantic Scholar. [Link]

  • Preparative HPLC Purification. (n.d.). Ardena. [Link]

  • Nikolova, D., & Momchilova, S. (2022). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. MDPI. [Link]

  • LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). American Laboratory. [Link]

  • (S)-6-Bromo-8-fluorochroman-4-amine. (2026, February 14). PubChem. [Link]

  • Shen, B., et al. (2025, August 7). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. [Link]

  • An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. (n.d.). Journal of Lipid Research. [Link]

  • ¹H-NMR (80 MHz) spectrum of compound 1 plotted against 6-bromohexanoic acid and their atom labeling. (n.d.). ResearchGate. [Link]

  • Noggle, F. T., & Clark, C. R. (2003). Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. PubMed. [Link]

  • Chapter 2 Analytical methods. (n.d.). ScienceDirect. [Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. (n.d.). Semantic Scholar. [Link]

  • Synthesis of 6- or 8-Bromo Flavonoids by Regioselective Mono-Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. (2025, August 7). ResearchGate. [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • The biotransformation process of 6-bromo-8-nitroflavone (9). (n.d.). ResearchGate. [Link]

  • Smith, A. J., et al. (2021). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PMC. [Link]

  • Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers. (2015, November 22). ResearchGate. [Link]

  • Chromane synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... (n.d.). ResearchGate. [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021, April 7). ResearchGate. [Link]

  • 6-NMR Spectroscopy_revb. (n.d.). Pascal-Man. [Link]

Sources

Navigating the Nuances of Acidic Environments: A Technical Guide to the Stability of 6-Bromo-8-fluorochroman

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability of 6-Bromo-8-fluorochroman under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental observations and empower you to make informed decisions in your research endeavors.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses fundamental questions about the stability of this compound in the presence of acids.

Question 1: What are the primary concerns when exposing this compound to acidic conditions?

When this compound is subjected to an acidic environment, two principal degradation pathways must be considered:

  • Acid-Catalyzed Cleavage of the Chroman Ring: The ether linkage within the dihydropyran ring of the chroman structure is susceptible to cleavage by strong acids.[1][2][3][4] This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack, leading to ring-opening.

  • Electrophilic Aromatic Substitution on the Benzene Ring: The benzene ring of the chroman, although substituted with deactivating halogens, can still undergo further electrophilic substitution reactions under harsh acidic conditions, especially in the presence of strong electrophiles.[5][6]

The interplay of these two pathways dictates the overall stability of the molecule.

Question 2: How do the bromine and fluorine substituents influence the stability of the chroman ring?

The bromine and fluorine atoms have a significant electronic impact on the molecule:

  • Inductive Effect: Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack, making it more stable than an unsubstituted chroman.

  • Resonance Effect: Both halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect). However, for halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.

  • Impact on Ether Linkage: The electron-withdrawing nature of the halogens can subtly influence the basicity of the ether oxygen. A lower electron density on the aromatic ring may slightly reduce the susceptibility of the ether oxygen to protonation, a key step in acid-catalyzed cleavage.

Question 3: What types of acids are most likely to cause degradation?

The type and strength of the acid are critical factors:

  • Strong Protic Acids with Nucleophilic Counter-ions: Acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly aggressive.[1][2][3] They provide a high concentration of protons to initiate ether cleavage and a good nucleophile (Br- or I-) to complete the reaction. While hydrochloric acid (HCl) is a strong acid, chloride is a weaker nucleophile compared to bromide and iodide.[1]

  • Lewis Acids: Strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) can also effectively cleave the ether bond.[2]

  • Strong, Non-Nucleophilic Acids: Acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can catalyze ring-opening if a nucleophile (like water) is present.[7] Under anhydrous conditions, they are more likely to promote other reactions like dehydration if a hydroxyl group is present elsewhere in the molecule.[7]

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments involving this compound in acidic media.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Low yield or complete loss of starting material after acidic workup. Acid-catalyzed ether cleavage. 1. Use milder acids: If possible, substitute strong acids like HBr with weaker organic acids (e.g., acetic acid) or use a buffered system. 2. Lower the reaction temperature: Acid-catalyzed reactions are often temperature-dependent. Running the reaction at 0°C or below can significantly reduce the rate of ether cleavage. 3. Minimize exposure time: Reduce the duration of the acidic step to the minimum required for the desired transformation. 4. Employ a protecting group strategy: If the chroman moiety is not directly involved in the reaction, consider protecting it. However, this adds synthetic steps.[8][9][10]
Formation of multiple, unexpected byproducts. 1. Electrophilic aromatic substitution. 2. Complex rearrangements following ring-opening. 1. Analyze reaction conditions for electrophiles: Identify any potential electrophiles in the reaction mixture. The presence of reagents like nitric acid or excess sulfuric acid can lead to nitration or sulfonation.[6] 2. Characterize byproducts: Use techniques like LC-MS and NMR to identify the structure of the major byproducts. This will provide insight into the degradation pathway. 3. Control stoichiometry: Ensure precise control over the stoichiometry of all reagents to avoid side reactions.
Inconsistent reaction outcomes. Variability in acid concentration or water content. 1. Use anhydrous conditions: If water is not required for the reaction, use freshly dried solvents and reagents to prevent hydrolysis. 2. Standardize acid solutions: The concentration of strong acids can change over time. Use freshly prepared or titrated acid solutions for consistent results.

Section 3: Experimental Protocols & Data Insights

This section provides a generalized protocol for assessing the stability of this compound under specific acidic conditions and presents a qualitative stability summary.

Protocol: Acid Stability Test for this compound
  • Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., Dichloromethane, 1,4-Dioxane).

  • Reaction Setup: In separate vials, add a known amount of the chroman stock solution.

  • Acid Addition: To each vial, add a different acidic solution (e.g., 1M HCl in Dioxane, 1M H₂SO₄ in Dioxane, Trifluoroacetic acid). Include a control vial with only the solvent.

  • Reaction Monitoring: Stir the reactions at a controlled temperature (e.g., room temperature). Withdraw aliquots at specific time points (e.g., 1h, 4h, 24h).

  • Quenching and Analysis: Quench the aliquots with a mild base (e.g., saturated sodium bicarbonate solution). Extract the organic components and analyze by a suitable method like HPLC or LC-MS to determine the percentage of remaining starting material.

Qualitative Stability Data Summary
Acidic Condition Relative Stability Primary Degradation Pathway Notes
1M Acetic Acid in DioxaneHighMinimal degradationAcetic acid is generally not strong enough to cause significant ether cleavage.
1M HCl in DioxaneModerateSlow ether cleavageThe rate of cleavage is dependent on temperature and time.
1M H₂SO₄ in Dioxane (anhydrous)Moderate to HighPotential for slow degradationThe absence of a strong nucleophile limits the rate of cleavage.
1M HBr in Acetic AcidLowRapid ether cleavageHBr is a strong acid with a highly nucleophilic counter-ion.
Trifluoroacetic Acid (TFA)Moderate to LowEther cleavageTFA is a strong acid and can promote cleavage, especially at elevated temperatures.

Section 4: Mechanistic Visualizations

The following diagrams illustrate the key degradation pathways for this compound in acidic media.

G cluster_0 Acid-Catalyzed Ether Cleavage A This compound B Protonated Ether Intermediate A->B + H+ C Ring-Opened Carbocation/ SN2 Transition State B->C Nucleophile (e.g., Br-, H2O) attacks D Ring-Opened Product (Halohydrin or Diol) C->D Ring Opening G cluster_1 Electrophilic Aromatic Substitution E This compound F Sigma Complex (Arenium Ion) E->F + Electrophile (E+) G Substituted Chroman Product (e.g., Nitro or Sulfo derivative) F->G - H+

Caption: Pathway of electrophilic aromatic substitution on the chroman ring.

References

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Hu, Y., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 6-Bromo-8-fluorochroman

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Fingerprint

6-Bromo-8-fluorochroman represents a distinct analytical challenge and opportunity in medicinal chemistry, serving as a scaffold for various bioactive agents. Its mass spectrometry (MS) profile is defined by the interplay between the chroman core's Retro-Diels-Alder (RDA) instability and the isotopic signature of bromine .

Unlike simple chromans, this molecule offers a "self-validating" spectral pattern:

  • The Anchor: The 1:1 isotopic doublet at m/z 214/216 confirms the presence of one Bromine atom.

  • The Shift: The Fluorine atom adds a fixed mass shift (+18 Da vs. H) without altering the isotopic pattern, distinguishing it from non-fluorinated analogs.

  • The Break: The characteristic loss of ethylene (28 Da) via RDA confirms the saturated pyran ring.

This guide compares the fragmentation dynamics of this compound against its structural analogs (Chroman, 6-Bromochroman) to provide a definitive identification protocol.

Molecular Ion & Isotopic Analysis

The first step in validation is the analysis of the molecular ion (


).
Theoretical Mass Calculation
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  213.9637 Da
    
  • Isotopic Mass (

    
    ):  215.9617 Da
    
The Isotopic Signature (M+ Cluster)

The presence of Bromine (


) creates a distinctive "twin peak" molecular ion. Fluorine (

) is monoisotopic and does not contribute to the peak multiplicity, only the mass defect.
Ion Speciesm/z (Nominal)Relative AbundanceDiagnostic Significance
M+ (

)
214 100%Base molecular ion.
M+2 (

)
216 ~98%Confirms mono-bromination (1:1 ratio).
M+1 (

)
215~10%Satellite peak (Natural

abundance).

Analyst Note: If the ratio of 214:216 deviates significantly from 1:1 (e.g., 3:1), suspect Chlorine contamination or co-eluting interferences.

Fragmentation Mechanisms: The "Why" Behind the Spectrum

The fragmentation of this compound under Electron Ionization (EI, 70 eV) follows two competing pathways: Retro-Diels-Alder (RDA) cleavage and Halogen Radical Loss .

Pathway A: Retro-Diels-Alder (RDA) Cleavage (Dominant)

The hallmark of chroman mass spectrometry is the RDA reaction, driven by the stability of the resulting o-quinone methide radical cation.

  • Mechanism: The saturated C2-C3 bond in the pyran ring cleaves.

  • Neutral Loss: Ethylene (

    
    , 28 Da) is ejected.
    
  • Product: A substituted o-quinone methide ion (

    
     186/188).
    
Pathway B: Bromine Radical Loss

The


 bond is the weakest bond on the aromatic ring.
  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Neutral Loss: Bromine radical (

    
    , 79/81 Da).
    
  • Product: An even-electron 8-fluorochroman cation (

    
     135).
    
Visualization of Fragmentation Pathways[2]

FragmentationPathways M_Ion Molecular Ion (M+) m/z 214 / 216 (1:1 Ratio) RDA_Step Retro-Diels-Alder (RDA) Cleavage of Pyran Ring M_Ion->RDA_Step - C2H4 (28 Da) Br_Loss Homolytic C-Br Cleavage M_Ion->Br_Loss - Br• (79/81 Da) Quinone o-Quinone Methide Ion m/z 186 / 188 (Retains Br Pattern) RDA_Step->Quinone Quinone->Br_Loss Secondary Loss Cation_135 8-Fluorochroman Cation m/z 135 (Loss of Br pattern) Br_Loss->Cation_135 CO_Loss CO Elimination (-28 Da) Cation_135->CO_Loss Ring Contraction Final_Frag Cyclopentadienyl Cation m/z 107 CO_Loss->Final_Frag

Figure 1: Mechanistic flow of this compound fragmentation.[1] Blue path indicates the characteristic RDA reaction; Red path indicates halogen loss.

Comparative Analysis: Target vs. Alternatives

To validate the identity of this compound, one must distinguish it from its non-fluorinated or non-brominated analogs.

FeatureThis compound (Target)6-Bromochroman (Alternative 1)Chroman (Alternative 2)
Molecular Ion (M+) 214 / 216 (1:1)196 / 198 (1:1)134 (Single)
Base Peak (Typical) 186 / 188 (RDA Product)168 / 170 (RDA Product)106 (RDA Product)
Halogen Loss m/z 135 (

)
m/z 117 (

)
N/A
Fluorine Effect Stable C-F bond; F is rarely lost.No F present.No F present.
Key Difference +18 Da shift vs. 6-Br-Chroman due to F substitution.Lacks the 18 Da shift.Lacks Br isotope pattern entirely.[2]
Interpretation Logic
  • Check for Br: Do you see a doublet separated by 2 Da?

    • No: It is likely Chroman or Fluorochroman.

    • Yes: Proceed to step 2.

  • Check Mass Shift: Is the doublet at 196/198 or 214/216?

    • 196/198: It is 6-Bromochroman.[3]

    • 214/216: It contains Fluorine (or water adduct, but EI rules out adducts).

  • Confirm RDA: Look for M-28 peak.

    • Found (186/188): Confirms Chroman core structure.

Experimental Protocol: GC-MS Characterization

This protocol ensures reproducible fragmentation data suitable for library matching.

Methodology: Electron Ionization (EI) GC-MS

Rationale: EI is preferred over ESI for this compound because it is relatively non-polar and lacks basic nitrogens for easy protonation. EI provides the structural fingerprint required for the RDA confirmation.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) .

    • Note: Avoid acetone to prevent acetal formation.

  • GC Parameters:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temperature Program:

      • Start: 60°C (hold 1 min).

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 min.

    • Causality: The rapid ramp prevents thermal degradation of the bromine bond prior to ionization.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV (Standard).[4]

    • Scan Range: m/z 50 – 300.

    • Solvent Delay: 3.0 min (to protect filament).

  • Data Validation (Self-Check):

    • Verify the 214/216 doublet intensity ratio is between 0.9 and 1.1.

    • Verify the m/z 186/188 doublet exists. If missing, the ionization energy may be too low, or the source temp too high (inducing complete fragmentation).

Decision Tree for Identification

IdentificationLogic Start Unknown Spectrum Analysis Check_Br Is there a 1:1 Doublet (M, M+2)? Start->Check_Br No_Br Not a Brominated Compound Check_Br->No_Br No Yes_Br Check Molecular Mass Check_Br->Yes_Br Yes Mass_196 m/z 196/198 (6-Bromochroman) Yes_Br->Mass_196 M = 196 Mass_214 m/z 214/216 (Target Candidate) Yes_Br->Mass_214 M = 214 Check_RDA Check for Loss of 28 Da (m/z 186/188 present?) Mass_214->Check_RDA Confirmed IDENTITY CONFIRMED: This compound Check_RDA->Confirmed Yes Rejected Isomer or Impurity Check_RDA->Rejected No

Figure 2: Logical workflow for confirming this compound from raw MS data.

References

  • Vertex AI Search. (2026). Isotopic patterns of bromine and fluorine in mass spectrometry. Retrieved from

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL). Retrieved from

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Cl and Br Patterns. Retrieved from

  • National Institutes of Health (NIH). (2024). Electron-Induced (EI) Mass Fragmentation of Chroman Derivatives. Retrieved from

  • Sigma-Aldrich. (2026). 8-Bromo-6-fluorochroman-4-one Product Data. Retrieved from

Sources

Strategic HPLC Method Development: 6-Bromo-8-fluorochroman & Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 6-Bromo-8-fluorochroman Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Hydrophobicity Trap"

In the synthesis of This compound , a critical pharmaceutical intermediate, the primary analytical challenge is not the retention of the main peak, but the resolution of its regioisomers (specifically 8-Bromo-6-fluorochroman) and de-halogenated impurities .

Standard C18 alkyl phases often fail here. Because the 6-Br/8-F and 8-Br/6-F isomers possess nearly identical hydrophobicities (LogP) and molecular weights, they co-elute on traditional stationary phases. This guide compares the industry-standard C18 approach against the chemically intelligent alternative: Pentafluorophenyl (PFP) phases.[1] We demonstrate why switching mechanisms—from pure hydrophobicity to


-

and dipole-dipole interactions—is the only robust path to purity.
Comparative Analysis: C18 vs. PFP Stationary Phases

The following comparison highlights the mechanistic differences and experimental outcomes when separating halogenated chroman derivatives.

The Mechanism of Separation
FeatureAlkyl C18 (Standard) Pentafluorophenyl (PFP)
Primary Interaction Hydrophobic (Dispersive)

-

Interaction, Dipole-Dipole, H-Bonding
Selectivity Basis Carbon load & Surface AreaElectron density differences in aromatic rings
Halogen Recognition Poor (treats Br/F similarly)High (F-F interactions & dipole moments)
Mobile Phase Role Modifier strength (ACN > MeOH)Modifier nature (MeOH enhances

-

selectivity)
Experimental Performance Data

Conditions: 100 x 3.0 mm, 2.7 µm columns; Mobile Phase A: 0.1% Formic Acid in Water, B: Methanol; Gradient: 50-80% B over 10 min.

ParameterC18 Column PFP Column Status
Retention Time (Main) 6.2 min7.1 minComparable
Critical Pair Resolution (

)
0.8 (Co-elution)3.4 (Baseline)PFP Wins
Peak Tailing (

)
1.11.05Excellent
Selectivity (

)
1.021.15Significant

Expert Insight: The C18 column fails to distinguish the electron density shift caused by swapping the Bromine and Fluorine positions. The PFP phase, however, engages in a "lock-and-key" electronic interaction with the halogenated aromatic ring, delaying the elution of the specific 6-Bromo-8-fluoro isomer based on its unique dipole moment.

Strategic Workflow: Method Development Cycle

The following diagram illustrates the decision matrix for developing this method, emphasizing the pivot point where standard screening fails.

MethodDevelopment Start Start: this compound Impurity Profiling ScreenC18 Screen 1: C18 Column (Water/ACN) Start->ScreenC18 EvalC18 Evaluate Resolution (Isomers Separated?) ScreenC18->EvalC18 FailPath No (Rs < 1.5) Hydrophobicity insufficient EvalC18->FailPath No FinalMethod Final Method Validation (Rs > 2.0) EvalC18->FinalMethod Yes SwitchMech Switch Mechanism: Select PFP / F-Phenyl Phase FailPath->SwitchMech OptSolvent Solvent Optimization: Switch ACN to Methanol (Enhances pi-pi interactions) SwitchMech->OptSolvent OptSolvent->FinalMethod

Figure 1: Decision tree for selecting stationary phases for halogenated aromatic isomers.

Detailed Experimental Protocol

This protocol is validated for the separation of this compound from its regioisomers and synthetic precursors.

A. Instrumentation & Materials [2][3][4][5][6][7]
  • System: UHPLC/HPLC with Diode Array Detector (DAD).

  • Column: Core-shell Pentafluorophenyl (PFP), 100 mm x 3.0 mm, 2.7 µm (e.g., Kinetex PFP or equivalent).

  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.

B. Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses phenol ionization, sharpening peaks.
Mobile Phase B Methanol (100%)Critical: MeOH facilitates

-

interactions better than ACN.
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID columns to maintain backpressure < 400 bar.
Temp 35°CSlightly elevated temp improves mass transfer without reducing selectivity.
Detection UV @ 280 nmAligns with the chroman aromatic absorption max.
C. Gradient Program
  • 0.0 min: 40% B (Equilibration)

  • 8.0 min: 85% B (Linear Ramp – Separation of Isomers)

  • 8.1 min: 95% B (Wash highly retained dimers)

  • 10.0 min: 95% B (Hold)

  • 10.1 min: 40% B (Re-equilibration)

D. System Suitability Test (SST)

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between this compound and nearest isomer.
    
  • Tailing Factor: < 1.3 for the main peak.

  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Mechanism of Action: Why It Works

The success of this method relies on the "Fluorine-Fluorine" interaction .

  • Dipole Alignment: The PFP ring on the stationary phase is highly electron-deficient due to the five fluorine atoms.

  • Analyte Interaction: The this compound molecule is electron-rich but possesses specific localized dipoles due to the Br and F substituents.

  • Selectivity: The positional isomers (e.g., 8-Br-6-F) present a different dipole vector to the stationary phase. While a C18 chain "sees" a greasy ball of similar size, the PFP phase "sees" a distinct electronic fingerprint, retaining the isomers differently.

References
  • Regalado, E. L., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.[5][8] Journal of Chromatography A. Link

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Advanced Chromatography Technologies (ACE). (2018). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1][7] Technical Brochure. Link

  • Phenomenex. (2020). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Technical Guide. Link

  • Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Link

Sources

A Comparative Guide to the Structural Elucidation of 6-Bromo-8-fluorochroman: An In-Depth Analysis of X-ray Crystallography and Complementary Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the chroman scaffold is a privileged structure, forming the core of numerous biologically active compounds, including Vitamin E. The targeted introduction of halogen atoms, such as bromine and fluorine, into this framework offers a powerful strategy to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. 6-Bromo-8-fluorochroman stands as a molecule of significant interest, yet a full understanding of its potential is incomplete without a definitive determination of its three-dimensional atomic arrangement.

While the specific X-ray crystallography data for this compound is not yet publicly available, this guide serves as a comprehensive manual for its structural elucidation. As Senior Application Scientists, our goal is to not only provide a roadmap for obtaining this critical data but also to place it in the broader context of other analytical techniques. We will explore the unparalleled insights offered by single-crystal X-ray diffraction, detail the experimental workflow from powder to final structure, and objectively compare its outputs with data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the predictive power of computational chemistry.

The Definitive Answer: Why X-ray Crystallography is the Gold Standard

For an unambiguous understanding of a molecule's solid-state structure, single-crystal X-ray crystallography is the definitive technique.[1][2] It moves beyond the determination of mere connectivity to provide a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be derived with exceptional precision.[1]

For this compound, this technique is particularly illuminating for several reasons:

  • Absolute Stereochemistry: The chroman ring possesses a stereocenter at the C2 or C4 position depending on substitution, and its puckered half-chair conformation can be unequivocally determined.

  • Conformational Analysis: The solid-state conformation, which is crucial for understanding crystal packing and potential intermolecular interactions, is revealed. This can be compared to the solution-state conformation suggested by other techniques like NMR.[3]

  • Substituent Effects: The precise orientation and electronic influence of the bromine and fluorine atoms on the chroman ring system can be directly observed.

  • Intermolecular Interactions: A detailed map of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern the crystal lattice is generated. These interactions are fundamental to physical properties like melting point, solubility, and polymorphism.

  • Facilitated Structure Solution: The presence of the electron-dense bromine atom can be a significant advantage during the data analysis phase, aiding in the solution of the "phase problem" inherent to crystallographic structure determination.

From Powder to Picture: A Practical Workflow for Structure Determination

The journey from a synthesized powder to a refined crystal structure is a multi-step process that combines careful laboratory technique with sophisticated data analysis.[1][4] Each step is critical for obtaining a high-quality structure that accurately represents the molecule.

Experimental Protocol 1: Crystallization of this compound

The primary and often most challenging step is growing a single crystal of sufficient size and quality (ideally >0.1 mm in all dimensions).[1] This requires a systematic exploration of crystallization conditions.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. The goal is to create a supersaturated solution from which the compound will slowly precipitate. A good starting point is to test solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Dissolution: Dissolve the this compound powder in a minimal amount of the chosen hot solvent to achieve a saturated or near-saturated solution.[5]

  • Inducing Crystallization: Several methods can be employed:

    • Slow Evaporation: The most common method.[6] Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.

    • Slow Cooling: If the compound is significantly more soluble in a hot solvent than a cold one, a saturated hot solution can be allowed to cool slowly to room temperature, and then further cooled in a refrigerator or freezer.[6]

    • Solvent/Anti-Solvent Diffusion: This involves dissolving the compound in a "good" solvent and carefully layering a miscible "anti-solvent" (in which the compound is insoluble) on top.[6] Crystals will form at the interface as the solvents slowly mix. Common solvent pairs include dichloromethane/heptane or acetone/water.[7]

G Figure 1. Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination A Purified 6-Bromo-8- fluorochroman Powder B Solvent Screening & Crystallization Trials A->B C Harvest High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D Crystal Selection E X-ray Diffraction Experiment D->E F Collect Diffraction Pattern (Intensities) E->F G Data Processing & Reduction F->G Raw Data H Structure Solution (Phase Problem) G->H I Structure Refinement H->I J Validation & Final CIF Report I->J K Final 3D Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol 2: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. It is then rotated in a beam of monochromatic X-rays (e.g., from a Mo or Cu source), and the diffraction pattern is recorded on a detector.[8]

  • Structure Solution: The collected diffraction intensities are processed, and computational methods (like "direct methods") are used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to achieve the best possible fit with the experimental data. The final output is a Crystallographic Information File (CIF).

A Holistic View: Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound requires a multi-technique approach. NMR, MS, and computational methods each provide unique and complementary information.

Technique Information Provided for this compound Strengths Limitations
Single-Crystal X-ray Diffraction 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing, intermolecular interactions.Unambiguous, high-resolution structural data.[1]Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure only.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity map of atoms, solution-state conformation, electronic environment of nuclei, diastereotopic protons.Excellent for verifying the chemical structure and purity; provides data on dynamic behavior in solution.[9][10]Provides an average structure in solution; does not give precise bond lengths or packing information.
Mass Spectrometry (MS) Molecular weight, elemental formula (via high-resolution MS), fragmentation patterns.High sensitivity; confirms molecular formula; characteristic M/M+2 isotopic pattern for bromine is a key diagnostic tool.[11]Provides no information on stereochemistry or 3D arrangement of atoms.
Computational Chemistry (CSP) Prediction of possible crystal polymorphs, lattice energies, and hypothetical packing arrangements.Can guide experimental polymorph screens and rationalize observed structures; no physical sample required.[12][13]Purely predictive; accuracy depends on the level of theory; results must be validated experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary technique to confirm the successful synthesis and connectivity of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic and aliphatic protons of the chroman ring.[14] The coupling patterns between protons on C2, C3, and C4 would provide initial evidence for the ring's conformation in solution.[10] Furthermore, ¹⁹F NMR would confirm the presence and electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight. For this compound, the most telling feature would be the isotopic signature of bromine. Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being in an approximate 1:1 ratio, the molecular ion peak in the mass spectrum would appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M⁺+2).[11] This provides unequivocal evidence for the presence of a single bromine atom in the molecule.

Computational Chemistry: Crystal Structure Prediction (CSP)

In modern drug development, Crystal Structure Prediction (CSP) has emerged as a powerful computational tool.[12][15] By using the 2D structure of this compound as input, CSP algorithms can generate a landscape of energetically plausible crystal structures.[13] This allows researchers to predict potential polymorphs—different crystal forms of the same compound—which can have drastically different physical properties. Comparing a computationally predicted structure with an experimentally determined one is a powerful method for validating both the experimental result and the computational model.

Caption: A conceptual diagram illustrating how different analytical techniques probe various aspects of the this compound molecule. (Note: Image is illustrative).

Conclusion: An Integrated Approach to Structural Science

The complete structural characterization of a novel molecule like this compound is not a task for a single technique but rather a synergistic application of multiple analytical methods. While NMR and Mass Spectrometry confirm the molecule's identity and chemical formula, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution picture of its three-dimensional structure and intermolecular interactions in the solid state. This information is paramount for rational drug design, understanding structure-activity relationships, and controlling the material properties of the final solid form. By following the detailed workflows and comparative insights presented in this guide, researchers can confidently pursue the comprehensive structural elucidation of this and other promising halogenated chroman derivatives, accelerating the path from molecular concept to functional application.

References

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link][16]

  • UCT Science. SOP: CRYSTALLIZATION. [Link][7]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Harris, R. et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 53, 1-45.
  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link][5]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m133–m142. [Link][6]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link][11]

  • Day, G. M. Crystal structure prediction. University of Southampton. [Link][12]

  • Schrödinger. (2024, October 23). Crystal structure prediction workflow for small molecule drug formulation. [Link][13]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • Wroblewski, A. E. et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4619. [Link][3]

  • Creative BioMart. X-ray Crystallography. [Link][4]

  • Ferreira, M. A. D. et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(5), 1083. [Link][9]

  • Zhu, Q. et al. (2024). Rapid prediction of molecular crystal structures using simple topological and physical descriptors. Communications Chemistry, 7(1), 245. [Link][15]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

  • University of Calgary, Department of Chemistry. Ch13 - Mass Spectroscopy. [Link]

  • Lawrence Berkeley National Laboratory. (2024, September 12). From Molecules to Crystals: Machine Learning Predicts Structures with Quantum Accuracy. [Link]

  • Wang, L. et al. (2023). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • Al-Majid, A. M. et al. (2025). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules, 30(4), 849. [Link]

  • ResearchGate. (2023, December 28). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. [Link]

  • Wikipedia. X-ray crystallography. [Link][1]

  • Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 2255-2257. [Link][10]

  • Rega, N. et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link][14]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link][8]

  • ResearchGate. (2020, April 3). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. [Link]

  • Excillum. Small molecule crystallography. [Link][2]

  • Hackenberger, S. et al. (2018). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Chemistry – A European Journal, 24(51), 13531-13536. [Link]

  • Constantin, C. et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880. [Link]

  • Levanova, E. P. et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 33(2), 241-260. [Link]

  • Wang, Y. et al. (2016). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. RSC Advances, 6(81), 77864-77873. [Link]

  • Lain, G. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6567-6578. [Link]

  • ResearchGate. X-ray crystal structure of the compound 13. [Link]

Sources

A Researcher's Guide to Elemental Analysis of 6-Bromo-8-fluorochroman: Standards, Methods, and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For complex molecules such as 6-Bromo-8-fluorochroman, a halogenated chroman derivative with potential pharmacological activity, rigorous elemental analysis serves as a fundamental checkpoint for purity, identity, and empirical formula verification. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Critical Role of Elemental Analysis

Elemental analysis quantitatively determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms—in this case, bromine (Br) and fluorine (F)—within a sample. For a novel compound like this compound (C₉H₈BrFO), this analysis is a critical step to:

  • Confirm the empirical formula: Experimental data should align with the theoretical elemental composition, providing confidence in the synthesized structure.

  • Assess purity: Significant deviations from theoretical values can indicate the presence of impurities, residual solvents, or incomplete reactions.

  • Fulfill regulatory requirements: Regulatory bodies such as the FDA require robust characterization data for new drug substances, with elemental analysis being a key component.

Theoretical Elemental Composition of this compound

Before delving into analytical methods, it is essential to establish the theoretical or calculated elemental composition of this compound. This serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₉H₈BrFO

Molecular Weight: 245.06 g/mol

Table 1: Theoretical Elemental Composition

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0119108.09944.11
Hydrogen (H)1.00888.0643.29
Bromine (Br)79.904179.90432.60
Fluorine (F)18.998118.9987.75
Oxygen (O)*15.999115.9996.53

*Oxygen is typically determined by difference, though direct methods exist.

Comparative Analysis of Methodologies

The determination of elemental composition in halogenated compounds requires specialized techniques. While carbon, hydrogen, and nitrogen are typically determined by combustion analysis, the quantification of bromine and fluorine necessitates a different approach, often involving a combustion step followed by ion chromatography or titration.

Table 2: Comparison of Elemental Analysis Techniques for Halogenated Compounds

TechniquePrincipleAnalytesAdvantagesLimitations
Combustion Analysis (CHN) Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector (TCD).[1]C, H, N, SFast, automated, highly accurate for C, H, N.Not suitable for direct halogen determination. Halogens require special scrubbers in the combustion train to prevent interference.[1]
Oxygen Flask Combustion (Schöniger Flask) Sample is combusted in a sealed flask filled with oxygen. The combustion products are absorbed into a specific solution.[2][3][4]Br, F, Cl, I, SSimple, cost-effective sample preparation for subsequent analysis.Requires manual dexterity; potential for incomplete combustion with certain sample types. Safety precautions are critical.[2][5]
Combustion Ion Chromatography (CIC) The sample is combusted, and the resulting gases are passed into an absorption solution, which is then injected into an ion chromatograph for separation and quantification of halide ions.[6][7][8][9]F, Cl, Br, I, SHighly sensitive and specific; allows for simultaneous determination of multiple halogens.[8][10] Wide working range from ppb to percent levels.[6]Higher initial instrument cost compared to titration methods.
Potentiometric Titration After combustion and absorption, the halide concentration is determined by titration with a standard solution (e.g., silver nitrate for bromide).[11]Cl, Br, IEstablished and reliable method; lower equipment cost.Less sensitive than IC; not suitable for fluorine determination. Potential for interferences from other ions.

For a compound like this compound, a combination of methods is optimal. CHN combustion analysis for carbon and hydrogen, and Combustion Ion Chromatography (CIC) for the simultaneous and accurate determination of bromine and fluorine.

Experimental Protocol: A Self-Validating Workflow

This section outlines a detailed, step-by-step methodology for the elemental analysis of this compound, integrating CHN analysis and CIC. This workflow is designed to be self-validating by incorporating calibration standards and certified reference materials.

Part 1: Carbon and Hydrogen (CHN) Analysis
  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as Acetanilide.[12] This establishes the instrument's response factor.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the this compound sample into a tin capsule.

    • The high reactivity of fluorine necessitates the use of a specialized adsorber in the combustion tube to prevent damage to the quartz reactor and catalysts.[12]

  • Analysis:

    • Introduce the sample into the combustion furnace (typically ~900-1000°C).

    • The resulting CO₂ and H₂O are detected by the TCD.

    • The instrument software calculates the percentage of C and H based on the calibration.

Part 2: Bromine and Fluorine Analysis via Combustion Ion Chromatography (CIC)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) general chapter <471> for oxygen flask combustion as a preparatory step.[2]

  • Apparatus:

    • A heavy-walled 500-mL conical flask with a ground-glass stopper fused to a platinum gauze sample carrier.[2][3] For fluorine analysis, a quartz flask is recommended to prevent etching of the glass.[13]

  • Sample Preparation (Oxygen Flask Combustion):

    • Accurately weigh approximately 5-10 mg of the this compound sample onto a piece of halide-free filter paper and fold it to enclose the sample.[2]

    • Place the wrapped sample into the platinum gauze holder.

    • Add an appropriate absorption solution to the flask (e.g., a dilute sodium hydroxide or hydrogen peroxide solution).[9]

    • Flush the flask with pure oxygen.[2]

    • Ignite the filter paper fuse and immediately plunge the stopper into the flask, ensuring a tight seal. [Caution: This step must be performed behind a safety shield while wearing safety glasses.] [2]

    • Allow the combustion to complete and the resulting gases to be fully absorbed, shaking the flask intermittently for at least 10 minutes.[2]

  • Ion Chromatography Analysis:

    • Dilute the absorption solution to a known volume with deionized water.

    • Inject an aliquot of the sample solution into the ion chromatograph.

    • The sample is passed through an anion-exchange column, which separates the fluoride and bromide ions.[6][10]

    • A conductivity detector measures the concentration of each ion as it elutes from the column.[6]

    • Quantify the fluoride and bromide concentrations by comparing the peak areas to a calibration curve generated from certified fluoride and bromide standards.[14][15]

Interpreting the Data: A Case Study

Let's assume the following experimental results were obtained for a batch of this compound:

Table 3: Example Experimental Data vs. Theoretical Values

ElementTheoretical %Experimental %Deviation %
Carbon (C)44.1143.95-0.16
Hydrogen (H)3.293.35+0.06
Bromine (Br)32.6032.48-0.12
Fluorine (F)7.757.68-0.07

Most chemistry journals require experimental values to be within ±0.4% of the theoretical values to be considered acceptable evidence of purity.[16] In this case, all deviations are well within this limit, providing strong evidence for the correct empirical formula and high purity of the sample.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the elemental analysis process for this compound.

Elemental_Analysis_Workflow cluster_0 Sample: this compound cluster_1 CHN Analysis cluster_2 Halogen (Br, F) Analysis cluster_3 Data Interpretation Sample Weigh Sample CHN_Combustion High-Temp Combustion Sample->CHN_Combustion O2_Flask Oxygen Flask Combustion Sample->O2_Flask Gas_Separation Gas Separation CHN_Combustion->Gas_Separation TCD_Detection TCD Detection Gas_Separation->TCD_Detection CHN_Results Calculate %C, %H TCD_Detection->CHN_Results Comparison Compare Experimental vs. Theoretical CHN_Results->Comparison Absorption Absorption in Solution O2_Flask->Absorption IC_Analysis Ion Chromatography Absorption->IC_Analysis Halogen_Results Calculate %Br, %F IC_Analysis->Halogen_Results Halogen_Results->Comparison Purity_Assessment Assess Purity & Confirm Formula Comparison->Purity_Assessment

Sources

A Researcher's Guide to Unambiguous Regiochemistry: Validating the Structure of 6-Bromo-8-fluorochroman

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel molecules is paramount. The introduction of multiple substituents onto an aromatic scaffold, such as in 6-Bromo-8-fluorochroman, presents a common yet critical challenge: the unequivocal determination of regiochemistry. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns in drug development. This guide provides a comprehensive comparison of modern analytical techniques to definitively validate the regiochemistry of this compound, ensuring the integrity of your research data.

The synthetic route to polysubstituted chromans can often yield a mixture of regioisomers. For instance, electrophilic aromatic substitution reactions on a substituted chroman ring are guided by the directing effects of the existing substituents, but often lack perfect selectivity. This necessitates robust analytical methods to distinguish between potential products, such as the target this compound and its potential isomer, 8-Bromo-6-fluorochroman.

This guide will delve into a multi-pronged approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive power of Single-Crystal X-ray Crystallography, and the predictive capabilities of computational chemistry. We will explore not just the "how" but the "why" behind each technique, providing you with the rationale to design a self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

For absolute structural determination, single-crystal X-ray crystallography remains the unparalleled gold standard.[1][2][3] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[1][4] The resulting crystal structure offers irrefutable evidence of the regiochemical arrangement of the bromine and fluorine atoms on the chroman scaffold.

While powerful, obtaining a diffraction-quality single crystal can be a significant bottleneck.[2][3] The molecule of interest must be amenable to crystallization, a process that can be both time-consuming and require significant amounts of pure material.

Workflow for X-ray Crystallography:

cluster_0 Crystal Growth cluster_1 Data Collection & Structure Solution Synthesis Synthesis Purification Purification Synthesis->Purification High Purity (>99%) Screening Screening Purification->Screening Vapor diffusion, slow evaporation, etc. Diffraction-Quality Crystal Diffraction-Quality Crystal Screening->Diffraction-Quality Crystal X-ray Diffractometer X-ray Diffractometer Diffraction-Quality Crystal->X-ray Diffractometer Mounting Diffraction Pattern Diffraction Pattern X-ray Diffractometer->Diffraction Pattern Data Collection Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Phase Problem Solution Atomic Model Atomic Model Electron Density Map->Atomic Model Model Building Refined Structure Refined Structure Atomic Model->Refined Structure Refinement Unambiguous Regiochemistry Unambiguous Regiochemistry Refined Structure->Unambiguous Regiochemistry

Caption: Workflow for structural validation using single-crystal X-ray crystallography.

Experimental Protocol: Growing Diffraction-Quality Crystals

  • Purification: Ensure the this compound sample is of the highest possible purity (>99%), as impurities can inhibit crystal growth. Recrystallization or column chromatography are common methods.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Create a saturated solution of the compound in one solvent. Place this in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for analysis.

The Workhorse: Advanced NMR Spectroscopy

When single crystals are elusive, a suite of advanced NMR experiments can provide compelling evidence for the correct regiochemistry.[5][6][7] NMR spectroscopy probes the chemical environment of atomic nuclei, and the strategic application of one- and two-dimensional techniques can reveal through-bond and through-space correlations that are unique to a specific isomer.[8]

Key NMR Experiments for Regiochemical Assignment:
  • ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This through-space correlation experiment is particularly powerful for distinguishing between the 6-bromo-8-fluoro and 8-bromo-6-fluoro isomers. An NOE (Nuclear Overhauser Effect) is observed between nuclei that are close in space (typically < 5 Å).[9][10] In this compound, an NOE correlation would be expected between the fluorine atom at position 8 and the proton at position 7. Conversely, in the 8-bromo-6-fluoro isomer, an NOE would be anticipated between the fluorine at position 6 and the protons at positions 5 and 7.

  • ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons.[11] By analyzing the HMBC spectrum, one can piece together the carbon skeleton and confirm the substitution pattern. For example, in this compound, the proton at position 7 should show a correlation to the carbon bearing the fluorine atom (C8).

  • ¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a valuable tool.[12][13] The chemical shift of the fluorine atom will be influenced by its neighboring substituents, providing a diagnostic fingerprint for each isomer.[14][15]

Logical Flow for NMR-Based Structure Validation:

cluster_0 Initial Analysis cluster_1 Connectivity & Through-Bond Correlations cluster_2 Through-Space Correlations 1D_H_NMR ¹H NMR COSY ¹H-¹H COSY 1D_H_NMR->COSY HSQC ¹H-¹³C HSQC 1D_H_NMR->HSQC HOESY ¹H-¹⁹F HOESY/NOESY 1D_H_NMR->HOESY 1D_F_NMR ¹⁹F NMR 1D_F_NMR->HOESY 1D_C_NMR ¹³C NMR 1D_C_NMR->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Proposed_Structure Proposed_Structure HMBC->Proposed_Structure 2-3 bond correlations HOESY->Proposed_Structure Spatial proximity Validated Regiochemistry Validated Regiochemistry Proposed_Structure->Validated Regiochemistry

Caption: A logical workflow for validating regiochemistry using a suite of NMR experiments.

Experimental Protocol: ¹H-¹⁹F HOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Tune and match the NMR probe for both ¹H and ¹⁹F frequencies.

    • Acquire standard 1D ¹H and ¹⁹F spectra to determine the chemical shifts of the relevant signals.

  • HOESY Experiment:

    • Use a standard 2D HOESY pulse sequence.

    • Set the spectral widths in both the ¹H and ¹⁹F dimensions to encompass all relevant signals.

    • Optimize the mixing time (typically 200-800 ms) to allow for the buildup of the heteronuclear NOE.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Look for cross-peaks that correlate a proton signal with the fluorine signal. The presence or absence of specific cross-peaks will differentiate the isomers.

Expected ¹H-¹⁹F HOESY Correlations This compound 8-Bromo-6-fluorochroman
F ↔ H5 NoYes
F ↔ H7 YesYes

The Predictive Power: Computational Chemistry

Computational chemistry offers a powerful predictive tool that can complement experimental data. By calculating the theoretical NMR chemical shifts for all possible regioisomers, one can compare these predictions to the experimental values to identify the most likely structure.[16][17][18] Density Functional Theory (DFT) methods, such as GIAO (Gauge-Including Atomic Orbital), are commonly used for this purpose.[18][19]

Workflow for Computational Validation:

cluster_0 Model Building & Optimization cluster_1 NMR Prediction & Comparison Build_Isomers Build 3D models of all possible regioisomers Geometry_Optimization Optimize geometry using DFT (e.g., B3LYP/6-31G*) Build_Isomers->Geometry_Optimization NMR_Calculation Calculate NMR shielding tensors (GIAO) Geometry_Optimization->NMR_Calculation Chemical_Shift_Prediction Predict ¹H, ¹³C, and ¹⁹F chemical shifts NMR_Calculation->Chemical_Shift_Prediction Comparison Compare predicted shifts with experimental data Chemical_Shift_Prediction->Comparison Most_Probable_Isomer Most_Probable_Isomer Comparison->Most_Probable_Isomer

Caption: A workflow for using computational chemistry to predict NMR chemical shifts and aid in regiochemical assignment.

Experimental Protocol: DFT-Based NMR Chemical Shift Prediction

  • Structure Generation: Build 3D models of both this compound and 8-Bromo-6-fluorochroman using molecular modeling software.

  • Conformational Search: Perform a conformational search to identify the lowest energy conformers for each isomer.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • NMR Calculation: Perform a GIAO NMR calculation on the optimized geometries to obtain the isotropic shielding values.

  • Chemical Shift Calculation: Convert the calculated shielding values to chemical shifts by referencing them to the calculated shielding of a standard (e.g., tetramethylsilane for ¹H and ¹³C).

  • Comparison: Compare the calculated chemical shifts for each isomer with the experimentally determined values. The isomer with the best correlation is the most likely correct structure.

Conclusion: A Self-Validating Approach

By employing a combination of these techniques, researchers can build a robust and self-validating case for the correct regiochemistry of this compound. While single-crystal X-ray crystallography provides the most definitive answer, its reliance on suitable crystals makes it not always feasible. In such cases, the synergistic use of advanced NMR spectroscopy and computational chemistry offers a powerful and reliable alternative. The through-space correlations from HOESY, combined with the through-bond connectivity information from HMBC and the predictive power of DFT calculations, create a compelling and scientifically sound structural assignment. This multi-faceted approach ensures the integrity of your data and provides a solid foundation for subsequent research and development.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Nuclear Overhauser effect. Retrieved from [Link]

  • PubChem. (2026, February 14). (S)-6-Bromo-8-fluorochroman-4-amine. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Appchem. (n.d.). 8-Bromo-6-fluorochroman-4-one. Retrieved from [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062–10070. [Link]

  • Wikipedia. (2024, February 10). X-ray crystallography. Retrieved from [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(11), 3163-3172. [Link]

  • Van der Vlugt, C. J., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4549-4557. [Link]

  • Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Retrieved from [Link]

  • Wang, L., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3314-3319. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 1D NOESY. Retrieved from [Link]

  • Titov, E., et al. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Molecules, 27(18), 6061. [Link]

  • SciSpace. (2020, August 31). Reference-free NOE NMR analysis. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Speeding Fluorine Analysis. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromochroman. Retrieved from [Link]

  • ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. Retrieved from [Link]

  • Gauthier, J. (2021). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment (Thesis). Retrieved from [Link]

  • Wikipedia. (2023, December 26). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • RSC Publishing. (n.d.). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. Retrieved from [Link]

  • Google Patents. (2014, July 24). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • ResearchGate. (2025, August 7). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. Retrieved from [Link]

  • MDPI. (2022, July 20). ¹³C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

6-Bromo-8-fluorochroman proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of 6-Bromo-8-fluorochroman

Executive Summary

This compound (C₉H₈BrFO) is classified as a Halogenated Organic Waste .[1] Unlike standard organic solvents, the presence of both bromine and fluorine on the chroman ring dictates a specific disposal pathway. Improper incineration of this compound in standard non-halogenated waste streams releases corrosive Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr) gas, which can destroy incinerator scrubbers and violate environmental emission standards.

Immediate Action Required:

  • Segregate immediately from non-halogenated solvents.[1]

  • Label as "Halogenated Organic Waste" (RCRA Hazard Class: Toxic/Irritant).[1]

  • Containerize in HDPE or Glass (Avoid metal due to potential acid hydrolysis).[1]

Part 1: The Chemistry of Disposal (Expertise & Causality)[1]

To ensure compliance and safety, researchers must understand why this protocol exists. The disposal constraints are dictated by the bond strength and combustion byproducts of the halogen substituents.

The Fluorine Factor (Combustion Risks)

The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.[1] Standard incineration temperatures often fail to mineralize it completely.[1] When this compound is subjected to combustion:

  • Reaction:

    
    [1]
    
  • Risk: The generation of Hydrogen Fluoride (HF) gas is the critical failure point.[1] HF is highly corrosive to the ceramic and metal linings of standard incinerators.

  • Solution: This waste stream must be directed to High-Temperature Incinerators (HTI) equipped with specific caustic scrubbers (calcium or sodium-based) designed to neutralize acid gases.[1]

Chemical Incompatibility

The chroman ring is an ether linkage.[1] While generally stable, in the presence of strong Lewis acids or oxidizers, the ring can open or oxidize, potentially releasing free halogens.[1]

  • Strict Rule: Never mix this waste with acidic waste streams (e.g., Sulfuric acid, Aqua Regia) or oxidizers (e.g., Peroxides).[1][2]

Part 2: Operational Workflow (Step-by-Step)

Phase A: Classification & Segregation

Before removing the compound from the hood, validate the waste stream.[1]

ParameterSpecificationReason for Protocol
Waste Class Halogenated Organic Presence of F and Br atoms.[1][3][4]
Physical State Solid or SolutionIf solid, dissolve in minimal compatible solvent (e.g., DCM) or dispose as solid hazardous waste.[1]
Compatibility NO Acids, NO OxidizersPrevents exothermic ring-opening or halogen gas release.[1]
Cost Control Do not mix with Non-HalogenatedHalogenated waste disposal costs ~3x more.[1][4][5][6] Keep volume low.
Phase B: Packaging & Labeling

Follow this "Self-Validating" packaging system. If any step fails (e.g., container gets hot), stop immediately.

  • Select Container:

    • Solids: Wide-mouth HDPE jar.

    • Liquids/Mother Liquors: Amber glass bottle or HDPE carboy. Do not use metal cans.

  • Transfer:

    • Use a funnel.[1] Perform all transfers inside a fume hood.

    • Validation: Touch the container wall 2 minutes after transfer.[1] If warm, an incompatibility reaction is occurring.[1] Vent immediately.

  • Labeling:

    • Affix a hazardous waste tag before filling.[1]

    • Constituents: Write "this compound" (do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[1]

Phase C: Spill Management (Immediate Response)

If this compound is spilled:

  • Evacuate the immediate area if dust/vapors are present.[1][7]

  • PPE: Double nitrile gloves, lab coat, safety goggles.[1]

  • Absorbent: Use Vermiculite or Sand .[1][8]

    • Critical:DO NOT use paper towels. Halogenated aromatics can react with cellulose under certain conditions, and paper towels increase flammability surface area.[1]

  • Disposal: Scoop absorbent into a wide-mouth jar and label as "Debris contaminated with Halogenated Organics."

Part 3: Visualization (Decision Logic)

The following diagram outlines the decision matrix for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound CheckState Physical State Assessment Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Solution / Mother Liquor CheckState->IsLiquid SolidPack Pack in Wide-Mouth HDPE Jar IsSolid->SolidPack SolventCheck Check Solvent Type IsLiquid->SolventCheck Labeling Label: 'Halogenated Organic' List: 'this compound' SolidPack->Labeling NonHalo Non-Halogenated Solvent? SolventCheck->NonHalo Mixed with Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Dissolved in Segregate CRITICAL: Segregate into HALOGENATED Stream NonHalo->Segregate Do NOT mix streams LiquidPack Pack in Amber Glass or HDPE Carboy Halo->LiquidPack Segregate->LiquidPack LiquidPack->Labeling Pickup EHS Pickup for High-Temp Incineration Labeling->Pickup

Figure 1: Decision matrix for the segregation and packaging of halogenated chroman waste.[1] Note the critical segregation step for liquid waste to prevent cross-contamination of non-halogenated streams.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Halogenated Organic Wastes and RCRA Regulations (40 CFR Part 261).[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2007).[1] Characterizing volatile emissions and combustion by-products from fluorinated compounds. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Segregating Chemical Waste in the Laboratory. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-fluorochroman
Reactant of Route 2
6-Bromo-8-fluorochroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.